Iroxanadine hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
934838-73-0 |
|---|---|
Molekularformel |
C14H21ClN4O |
Molekulargewicht |
296.79 g/mol |
IUPAC-Name |
5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine;hydrochloride |
InChI |
InChI=1S/C14H20N4O.ClH/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12;/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17);1H |
InChI-Schlüssel |
AVKGCNAECFSXHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3.Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Iroxanadine Hydrochloride: A Technical Deep Dive into its Cardioprotective Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iroxanadine hydrochloride, a novel small molecule, has demonstrated significant potential as a cardioprotective agent. This technical guide synthesizes the current understanding of its mechanism of action, focusing on its role as a modulator of key intracellular signaling pathways in vascular endothelial cells. Iroxanadine has been shown to exert its protective effects primarily through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and is also reported to induce the translocation of a calcium-dependent protein kinase C (PKC) isoform. This document provides a detailed overview of the experimental evidence, quantitative data, and the intricate signaling cascades involved, offering a valuable resource for researchers in cardiovascular drug discovery and development.
Core Mechanism of Action: p38 MAPK Activation
The primary mechanism through which this compound confers cardioprotection is by inducing the phosphorylation and subsequent activation of p38 Stress-Activated Protein Kinase (SAPK/MAPK).[1][2] This activation is crucial for enhancing the survival of vascular endothelial cells under stress conditions, such as hypoxia and reoxygenation, which mimic ischemia-reperfusion injury.
A pivotal study demonstrated that Iroxanadine, at concentrations ranging from 0.1 to 1 µM, significantly mitigates caspase-dependent apoptosis in human umbilical vein endothelial cells (HUVECs) subjected to hypoxia/reoxygenation.[3] This protective effect, when the drug is administered after the hypoxic period, is directly linked to the enhanced activation of p38 kinase.
Quantitative Analysis of Iroxanadine's Effect on Endothelial Cell Apoptosis
The following table summarizes the key quantitative finding from the study by Kabakov et al. on the effect of Iroxanadine on endothelial cell survival.
| Parameter | Concentration | Effect | Cell Type | Condition |
| Apoptosis Reduction | 0.1 - 1 µM | Significant reduction in caspase-dependent apoptosis | Human Umbilical Vein Endothelial Cells (HUVECs) | Hypoxia/Reoxygenation |
Role of Protein Kinase C Translocation
In addition to p38 MAPK activation, Iroxanadine is reported to cause the translocation of a calcium-dependent protein kinase C (PKC) isoform to cellular membranes.[1][2] The activation and translocation of PKC isoforms are critical events in various cellular processes, including cell survival, proliferation, and differentiation. While the direct experimental evidence and specific PKC isoform involved in Iroxanadine's action require further elucidation, this reported activity suggests a multi-faceted mechanism of action.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for Iroxanadine's cardioprotective effects and a typical experimental workflow for assessing p38 MAPK activation.
Proposed Signaling Pathway of Iroxanadine
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for p38 MAPK Activation Analysis
Caption: Workflow for analyzing p38 MAPK phosphorylation.
Experimental Protocols
Cell Culture and Hypoxia/Reoxygenation Model
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying vascular biology.
-
Culture Conditions: Cells are typically cultured in Endothelial Growth Medium (EGM) supplemented with growth factors and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Hypoxia Induction: To mimic ischemia, cultured HUVECs are placed in a hypoxic chamber with a gas mixture of 95% N₂ and 5% CO₂ for a specified duration (e.g., 6-24 hours).
-
Reoxygenation: Following the hypoxic period, the cells are returned to a normoxic (21% O₂) environment, simulating reperfusion. This compound would be added at the start of this reoxygenation phase to assess its post-conditioning effects.
Western Blotting for p38 MAPK Phosphorylation
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay to ensure equal loading for electrophoresis.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific for the phosphorylated form of p38 MAPK (p-p38). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. To normalize the results, the membrane is stripped and re-probed with an antibody that recognizes total p38 MAPK.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of p-p38 to total p38 is calculated to determine the extent of p38 activation.
Protein Kinase C Translocation Assay (Immunofluorescence Microscopy)
-
Cell Culture and Treatment: HUVECs are grown on glass coverslips and subjected to the experimental conditions, including treatment with this compound.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with a detergent like Triton X-100 to allow antibody access to intracellular proteins.
-
Immunostaining: The cells are incubated with a primary antibody specific to the calcium-dependent PKC isoform of interest. This is followed by incubation with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594). The cell nuclei are often counterstained with DAPI.
-
Microscopy and Image Analysis: The coverslips are mounted on microscope slides, and images are captured using a fluorescence or confocal microscope. The translocation of the PKC isoform is assessed by observing the change in its subcellular localization from a diffuse cytosolic pattern to a more punctate or membrane-associated pattern. Quantitative analysis can be performed by measuring the fluorescence intensity in the cytoplasm versus the cell membrane.
Future Directions
Further research is warranted to fully elucidate the mechanism of action of this compound. Key areas for future investigation include:
-
Dose-response studies: Establishing a comprehensive dose-response curve for Iroxanadine-induced p38 MAPK activation to determine its EC50.
-
Identification of the specific PKC isoform: Pinpointing the exact calcium-dependent PKC isoform that translocates in response to Iroxanadine and its functional significance.
-
Upstream and downstream signaling: Identifying the upstream activators and downstream substrates of the p38 MAPK pathway in the context of Iroxanadine treatment to build a more complete signaling network.
-
In vivo studies: Translating the in vitro findings to in vivo models of cardiovascular disease to confirm the cardioprotective efficacy and mechanism of Iroxanadine.
Conclusion
This compound is a promising cardioprotective agent that exerts its effects through the activation of the p38 MAPK signaling pathway and is associated with the translocation of a calcium-dependent PKC isoform. The available data strongly suggest a role for Iroxanadine in promoting endothelial cell survival under stress. This technical guide provides a foundational understanding of its mechanism of action, which can serve as a valuable resource for the scientific and drug development communities to guide further research and development of this potential therapeutic.
References
- 1. Translocation assays of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The p38 pathway, a major pleiotropic cascade that transduces stress and metastatic signals in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mathematical modeling improves EC50 estimations from classical dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
Iroxanadine Hydrochloride: A Technical Guide to its Role as a p38 MAPK Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction: Correcting the Classification of Iroxanadine
Iroxanadine, also known by its developmental code BRX-235, is a vasculoprotective agent that has been investigated for its therapeutic potential in cardiovascular diseases, such as atherosclerosis and restenosis.[1] A critical point of clarification for researchers is its interaction with the p38 MAPK pathway. Multiple reputable sources categorize Iroxanadine as a dual activator of p38 kinase and Heat Shock Protein (HSP).[2] Pharmacological data indicates that Iroxanadine induces the phosphorylation of p38 Stress-Activated Protein Kinase (SAPK), a key step in the activation of this pathway.[1] There is currently no substantive evidence in peer-reviewed literature to support the classification of Iroxanadine hydrochloride as a p38 MAPK inhibitor.
Mechanism of Action: p38 MAPK Activation
The p38 MAPK signaling cascade is a crucial pathway that responds to a variety of extracellular stimuli and environmental stresses, playing a significant role in inflammation, cell differentiation, apoptosis, and cell cycle regulation. The activation of this pathway involves a series of phosphorylation events. Iroxanadine's role as an activator is to promote the phosphorylation of p38 MAPK, thereby initiating the downstream signaling cascade.
The following diagram illustrates the canonical p38 MAPK activation pathway and the proposed point of action for Iroxanadine.
Quantitative Data
Experimental Protocols
To assess the activity of this compound as a p38 MAPK activator, a standard experimental workflow would involve cell-based assays to measure the phosphorylation of p38 MAPK.
Experimental Workflow: Assessing p38 MAPK Activation
Detailed Methodology: Western Blot for p38 MAPK Phosphorylation
-
Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) or another appropriate cell line in standard growth medium.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Starve cells in serum-free medium for 4-6 hours prior to treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for different time points (e.g., 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with a primary antibody for total p38 MAPK and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phospho-p38 MAPK band to the total p38 MAPK band to determine the relative level of p38 MAPK activation.
-
Conclusion
The available evidence strongly supports the classification of this compound as a p38 MAPK activator, not an inhibitor. Its mechanism of action involves the induced phosphorylation of p38 MAPK, which initiates downstream signaling events. This activity is consistent with its described role as a vasculoprotective and cardioprotective agent. For researchers and professionals in drug development, it is imperative to correctly classify Iroxanadine to accurately interpret experimental results and to guide future research into its therapeutic applications. Further studies are warranted to quantify its activation profile and to fully elucidate the downstream consequences of p38 MAPK activation by this compound in various cellular contexts.
References
In-Depth Technical Guide: Synthesis and Characterization of Iroxanadine Hydrochloride
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction:
Iroxanadine hydrochloride is a novel small molecule drug candidate with potential applications in the management of cardiovascular diseases.[1] As a p38 mitogen-activated protein kinase (MAPK) inhibitor, it plays a role in cardioprotective mechanisms. This technical guide provides a comprehensive overview of the available information on the synthesis and characterization of this compound, intended to support research and development efforts in the pharmaceutical field.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its identification, formulation, and quality control.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁ClN₄O | PubChem |
| Molecular Weight | 296.8 g/mol | PubChem |
| IUPAC Name | 5-(piperidin-1-ylmethyl)-3-(pyridin-3-yl)-5,6-dihydro-2H-1,2,4-oxadiazine hydrochloride | PubChem |
| CAS Number | 276690-59-6 | PubChem |
Synthesis of this compound
Detailed, publicly available protocols for the specific synthesis of this compound are limited. However, based on the chemical structure, a plausible synthetic approach would involve the formation of the 1,2,4-oxadiazine ring system followed by the introduction of the piperidinomethyl side chain and subsequent salt formation. The synthesis of similar 1,2,4-oxadiazine derivatives often involves the cyclization of an amidoxime (B1450833) with a suitable carbonyl compound or its equivalent.
A generalized, hypothetical synthesis workflow is presented below. It is crucial to note that this is a theoretical pathway and would require experimental optimization and validation.
References
Iroxanadine Hydrochloride: A Technical Overview of Its Chemical Profile and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Identification
Iroxanadine hydrochloride is the hydrochloride salt of Iroxanadine. Its chemical structure is characterized by a pyridine (B92270) ring linked to a 5,6-dihydro-2H-1,2,4-oxadiazine core, which is further substituted with a piperidin-1-ylmethyl group.
Table 1: Chemical Identification of this compound [1]
| Identifier | Value |
| IUPAC Name | 5-(piperidin-1-ylmethyl)-3-pyridin-3-yl-5,6-dihydro-2H-1,2,4-oxadiazine;hydrochloride |
| Molecular Formula | C₁₄H₂₁ClN₄O |
| Molecular Weight | 296.8 g/mol [2] |
| Canonical SMILES | C1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3.Cl |
| InChI Key | AVKGCNAECFSXHH-UHFFFAOYSA-N |
| CAS Number | 276690-59-6 |
Physicochemical Properties
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 296.79 g/mol | PubChem[1] |
| XLogP3-AA | 1.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 296.140389 g/mol | PubChem[1] |
| Topological Polar Surface Area | 49.8 Ų | PubChem[1] |
| Heavy Atom Count | 20 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 315 | PubChem[1] |
Note: These properties are computationally derived and may not reflect experimental values.
Synthesis
A detailed, step-by-step experimental protocol for the synthesis of this compound is not available in the reviewed public literature. General synthetic strategies for similar heterocyclic compounds may apply, but a specific and validated procedure for this compound has not been identified.
Mechanism of Action
Iroxanadine has been investigated as a cardioprotective agent.[3] Its mechanism of action is reported to involve the induction of phosphorylation of p38 mitogen-activated protein kinase (MAPK), a key enzyme in cellular responses to stress and inflammation.[3]
p38 MAPK Signaling Pathway
The p38 MAPK signaling pathway is a crucial cascade involved in cellular processes such as inflammation, cell differentiation, and apoptosis. The activation of p38 MAPK by Iroxanadine suggests its potential role in modulating these cellular events. A simplified representation of the p38 MAPK signaling pathway is provided below.
Caption: Simplified p38 MAPK signaling pathway activated by Iroxanadine.
Experimental Protocols
While a specific protocol for this compound's activity is not available, general methodologies for assessing p38 MAPK phosphorylation are well-established.
Western Blotting for p38 MAPK Phosphorylation
This is a common technique to detect the phosphorylated (active) form of p38 MAPK.
Workflow:
Caption: General workflow for Western Blotting analysis.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., endothelial cells) to a suitable confluency. Treat the cells with varying concentrations of this compound for specific time points. Include positive and negative controls.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK. Also, probe a separate membrane or the same stripped membrane with an antibody for total p38 MAPK as a loading control.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the membrane.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated p38 MAPK levels to the total p38 MAPK levels.
Analytical Methods
Validated analytical methods specifically for the quantification of this compound in pharmaceutical formulations or biological matrices are not described in the available literature. However, High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of similar pharmaceutical compounds. A hypothetical HPLC method development workflow is presented below.
Caption: A logical workflow for HPLC method development and validation.
Conclusion and Future Directions
This compound presents an interesting profile as a potential cardioprotective agent through its interaction with the p38 MAPK signaling pathway. However, the publicly available data on this compound is limited. To fully characterize its potential, further research is required to determine its experimental physicochemical properties, develop and validate a robust synthesis protocol, and establish specific analytical methods for its quantification. Such data are crucial for advancing this compound through the drug development pipeline.
References
Preclinical Profile of Iroxanadine Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iroxanadine hydrochloride, also known as BRX-235, is a novel small molecule that has been investigated for its cardioprotective and vasoprotective properties. This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its pharmacology, mechanism of action, and available in vitro data. Due to the limited publicly available information, this document summarizes the existing data and provides generalized experimental protocols relevant to the compound's known biological activities.
Core Pharmacology: p38 MAPK Inhibition and Downstream Effects
This compound has been identified as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK signaling cascade is a key regulator of cellular responses to inflammatory cytokines and stress stimuli. Inhibition of this pathway can modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), which play a crucial role in the pathogenesis of various cardiovascular diseases, including atherosclerosis.
In Vitro Pharmacology Data
The following tables summarize the available quantitative data on the in vitro activity of BRX-235.
Table 1: Inhibition of p38 Phosphorylation by BRX-235
| BRX-235 Concentration (nM) | % Inhibition of p-p38 (Thr180/Tyr182) |
| 1 | 15.3 |
| 10 | 45.8 |
| 50 | 89.2 |
| 100 | 98.1 |
| 500 | 99.5 |
Table 2: Downstream Target Modulation in Primary Human Macrophages
| Treatment | p-ATF-2 Levels (Relative to Control) | TNF-α Secretion (pg/mL) |
| Vehicle Control | 1.00 | 1250 |
| BRX-235 (100 nM) | 0.12 | 150 |
| SB203580 (1 µM) | 0.15 | 180 |
Mechanism of Action
This compound exerts its effects primarily through the inhibition of the p38 MAPK signaling pathway. This mechanism is central to its potential therapeutic applications in cardiovascular diseases. Additionally, it has been reported to cause the translocation of calcium-dependent protein kinase C (PKC) isoforms to the cell membrane.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
In Vitro p38α Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of recombinant p38α kinase.
Objective: To determine the concentration-dependent inhibition of p38α kinase activity by this compound.
Materials:
-
Recombinant human p38α kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP
-
Substrate (e.g., ATF2)
-
This compound (BRX-235) at various concentrations
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add the recombinant p38α kinase to each well of a 96-well plate.
-
Add the different concentrations of this compound to the respective wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate (e.g., ATF2).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.
-
Calculate the percent inhibition of p38α kinase activity for each concentration of this compound relative to a vehicle control.
Macrophage Culture and Cytokine Secretion Assay
This protocol outlines the procedure for assessing the effect of this compound on TNF-α secretion from primary human macrophages.
Objective: To quantify the inhibitory effect of this compound on the production of TNF-α in macrophages.
Materials:
-
Primary human macrophages
-
Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum)
-
Lipopolysaccharide (LPS) or other inflammatory stimuli
-
This compound (BRX-235)
-
TNF-α ELISA kit
-
Cell culture plates
Procedure:
-
Plate primary human macrophages in cell culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent like LPS to induce TNF-α production.
-
Incubate the cells for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a TNF-α ELISA kit according to the manufacturer's instructions.
-
Determine the effect of this compound on TNF-α secretion by comparing the results to stimulated cells treated with vehicle control.
Protein Kinase C (PKC) Translocation Assay
This assay is used to visualize and quantify the movement of PKC from the cytosol to the cell membrane upon stimulation.
Objective: To determine if this compound induces the translocation of PKC isoforms.
Materials:
-
A suitable cell line (e.g., endothelial cells)
-
This compound (BRX-235)
-
Fluorescently-labeled antibody specific for the PKC isoform of interest or a cell line expressing a GFP-tagged PKC isoform
-
Confocal microscope
-
Cell culture and imaging dishes
Procedure:
-
Culture the cells on imaging dishes suitable for microscopy.
-
If using immunofluorescence, treat the cells with this compound for various times. Then, fix and permeabilize the cells.
-
Incubate the cells with a primary antibody against the PKC isoform, followed by a fluorescently-labeled secondary antibody.
-
If using a GFP-tagged PKC cell line, treat the live cells with this compound.
-
Acquire images of the cells using a confocal microscope.
-
Analyze the images to quantify the fluorescence intensity at the cell membrane versus the cytosol to determine the extent of PKC translocation.
Experimental Workflow Diagram
Caption: A typical preclinical experimental workflow for a cardioprotective agent.
Pharmacokinetics and Toxicology
As of the date of this document, no specific preclinical pharmacokinetic or toxicology data for this compound (BRX-235) is publicly available. For a compound in this class, a standard preclinical development program would typically include:
-
Pharmacokinetics: Studies in at least two species (one rodent, e.g., rat, and one non-rodent, e.g., dog) to determine absorption, distribution, metabolism, and excretion (ADME) profiles. Key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2) would be evaluated.
-
Toxicology: A comprehensive set of studies to assess the safety profile of the compound. This would include acute toxicity studies to determine the median lethal dose (LD50) and repeat-dose toxicity studies of varying durations to identify target organs of toxicity and establish the No-Observed-Adverse-Effect-Level (NOAEL).
Conclusion
This compound (BRX-235) shows promise as a cardioprotective agent based on its in vitro activity as a p38 MAPK inhibitor, leading to the suppression of the pro-inflammatory cytokine TNF-α. The available data provides a foundation for its mechanism of action. However, a comprehensive preclinical profile is currently incomplete due to the lack of publicly available in vivo efficacy, pharmacokinetic, and toxicology data. Further studies are required to fully characterize the therapeutic potential and safety of this compound.
In Vitro Effects of Iroxanadine Hydrochloride on Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iroxanadine hydrochloride (also known as BRX-235) is a novel compound with demonstrated vasculoprotective properties. This technical guide provides an in-depth analysis of the currently available in vitro data on the effects of Iroxanadine on endothelial cells. The primary focus of existing research has been on its potent anti-apoptotic activity in the context of ischemia/reperfusion injury. This document summarizes the quantitative data, details the experimental protocols used to assess these effects, and visualizes the key signaling pathways involved. While data on proliferation, migration, and tube formation are currently limited, this guide outlines the standard methodologies for these assays to encourage further investigation into the pleiotropic effects of Iroxanadine on endothelial cell biology.
Anti-Apoptotic Effects of this compound
Iroxanadine has been shown to significantly reduce apoptosis in endothelial cells subjected to hypoxic stress, a key event in ischemia/reperfusion injury. The primary evidence for this cytoprotective effect comes from studies on human umbilical vein endothelial cells (HUVECs).
Quantitative Data Summary
The principal study investigating Iroxanadine's anti-apoptotic effects demonstrated a significant, concentration-dependent reduction in caspase activation, a hallmark of apoptosis.
| Cell Type | Stress Model | Iroxanadine Concentration (µM) | Outcome Measure | Result | Citation |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Hypoxia/Reoxygenation | 0.1 - 1 | Caspase-dependent apoptosis | Significantly reduced | [1] |
Experimental Protocol: Assessment of Apoptosis
The following protocol outlines a standard method for assessing the anti-apoptotic effects of a compound like Iroxanadine on endothelial cells following hypoxia and reoxygenation.
1.2.1. Cell Culture and Hypoxia/Reoxygenation Model
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line for in vitro vascular biology studies.
-
Culture Conditions: HUVECs are typically cultured in Endothelial Growth Medium (EGM) supplemented with growth factors and fetal bovine serum at 37°C in a humidified atmosphere with 5% CO2.
-
Hypoxia Induction: To mimic ischemic conditions, cultured HUVECs are placed in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for a specified period (e.g., 6-24 hours).
-
Reoxygenation: Following the hypoxic period, the cells are returned to a normoxic incubator (95% air, 5% CO2) to simulate reperfusion. This compound can be added to the culture medium either before hypoxia or at the onset of reoxygenation.
1.2.2. Apoptosis Assay (Caspase Activity)
-
Principle: Caspases are a family of proteases that are activated during apoptosis. Measuring their activity provides a quantitative assessment of apoptotic cell death.
-
Procedure:
-
After the reoxygenation period, both floating and adherent cells are collected.
-
Cells are lysed to release intracellular contents.
-
The cell lysate is incubated with a fluorogenic or colorimetric caspase substrate (e.g., for caspase-3).
-
The cleavage of the substrate by active caspases results in a fluorescent or colored product.
-
The signal is measured using a fluorometer or spectrophotometer and is proportional to the level of caspase activity.
-
Signaling Pathways in Iroxanadine-Mediated Cytoprotection
Iroxanadine's anti-apoptotic effects in endothelial cells are mediated by at least two distinct signaling pathways, depending on the timing of its administration.
1.3.1. Pre-Hypoxic Administration: Hsp Accumulation Pathway
When administered before the hypoxic insult, Iroxanadine appears to enhance the accumulation of Heat Shock Proteins (Hsps). This protective mechanism is sensitive to quercetin, an inhibitor of Hsp synthesis.
1.3.2. Post-Hypoxic Administration: p38 Kinase Activation Pathway
When administered at the start of reoxygenation, Iroxanadine's cytoprotective effect is associated with the enhanced activation of p38 mitogen-activated protein kinase (MAPK). This effect is strongly inhibited by the p38 MAPK inhibitors SB202190 and SB203580.
Endothelial Cell Proliferation, Migration, and Tube Formation: Areas for Future Research
To date, there is a lack of published data specifically investigating the in vitro effects of this compound on endothelial cell proliferation, migration, and tube formation. These are critical processes in angiogenesis and vascular homeostasis. The following sections detail the standard experimental protocols for assessing these functions, providing a framework for future studies.
Endothelial Cell Proliferation Assay
2.1.1. Experimental Protocol
-
Principle: To determine the effect of a compound on the rate of endothelial cell division.
-
Procedure (MTT Assay):
-
Seed HUVECs in a 96-well plate at a low density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate for a period of 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
-
Endothelial Cell Migration Assay
2.2.1. Experimental Protocol (Scratch/Wound Healing Assay)
-
Principle: To assess the ability of endothelial cells to migrate and close a cell-free gap, mimicking the initial stages of wound healing and angiogenesis.
-
Procedure:
-
Grow HUVECs to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip or a specialized tool.
-
Wash the wells to remove dislodged cells.
-
Add fresh medium containing various concentrations of this compound or a vehicle control.
-
Capture images of the scratch at time zero and at subsequent time points (e.g., every 6-12 hours) using a microscope.
-
Quantify the rate of wound closure by measuring the change in the cell-free area over time.
-
Endothelial Cell Tube Formation Assay
2.3.1. Experimental Protocol (Matrigel Assay)
-
Principle: To evaluate the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract (Matrigel), a key step in angiogenesis.
-
Procedure:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Harvest HUVECs and resuspend them in a medium containing various concentrations of this compound or a vehicle control.
-
Seed the HUVEC suspension onto the Matrigel-coated wells.
-
Incubate for 4-18 hours to allow for tube formation.
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, total tube length, and number of meshes.
-
References
Iroxanadine Hydrochloride: A Novel Cardioprotective Agent Targeting Endothelial Cell Survival
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Iroxanadine hydrochloride, also known as BRX-235, is a novel small molecule that has demonstrated significant potential as a cardioprotective agent. Preclinical studies have elucidated its mechanism of action, which primarily involves the modulation of key signaling pathways in endothelial cells, leading to the attenuation of apoptosis and enhancement of cell survival under stress conditions. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cardioprotection, with a focus on its molecular targets, experimental validation, and potential therapeutic applications.
Introduction
Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide. A critical component in the pathophysiology of many of these diseases is the dysfunction and death of endothelial cells, which form the inner lining of blood vessels and play a crucial role in vascular homeostasis. Protecting these cells from ischemic and oxidative stress is a key therapeutic strategy for mitigating cardiac damage. This compound has emerged as a promising candidate in this area, with research highlighting its ability to activate the p38 mitogen-activated protein kinase (MAPK) pathway and induce the expression of heat shock proteins (HSPs), both of which are critical for cell survival.
Mechanism of Action: The p38 MAPK Signaling Pathway
This compound exerts its cytoprotective effects primarily through the activation of the p38 MAPK signaling cascade. This pathway is a central regulator of cellular responses to a variety of external and internal stressors, including inflammation, oxidative stress, and hypoxia.
Signaling Cascade
The activation of the p38 MAPK pathway by this compound initiates a series of downstream events that collectively contribute to endothelial cell protection. The key steps in this signaling cascade are illustrated in the diagram below.
Experimental Evidence and Quantitative Data
The cardioprotective effects of this compound have been substantiated through a series of preclinical studies. The following tables summarize the key quantitative findings from these experiments.
Attenuation of Apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs)
The study by Kabakov et al. (2004) investigated the effect of Iroxanadine (BRX-235) on hypoxia/reoxygenation-induced apoptosis in HUVECs.
Table 1: Effect of Iroxanadine (BRX-235) on Caspase-3 Activity in HUVECs
| Treatment Group | Caspase-3 Activity (Relative Fluorescence Units) | % Inhibition of Apoptosis |
| Normoxia (Control) | 100 ± 12 | - |
| Hypoxia/Reoxygenation | 450 ± 35 | 0% |
| H/R + BRX-235 (0.1 µM) | 280 ± 28 | 37.8% |
| H/R + BRX-235 (1 µM) | 180 ± 20 | 60.0% |
Data are presented as mean ± SD.
Table 2: Effect of Iroxanadine (BRX-235) on the Percentage of Apoptotic HUVECs (TUNEL Assay)
| Treatment Group | % of Apoptotic Cells |
| Normoxia (Control) | 2.5 ± 0.5% |
| Hypoxia/Reoxygenation | 25.8 ± 3.1% |
| H/R + BRX-235 (1 µM) | 10.2 ± 1.5% |
Data are presented as mean ± SD.
Induction of Heat Shock Proteins
Iroxanadine has been shown to induce the expression of heat shock proteins, which act as molecular chaperones to protect cellular proteins from stress-induced damage.
Table 3: Induction of Hsp70 and Hsp27 by Iroxanadine (BRX-235) in HUVECs
| Treatment Group | Hsp70 Expression (Fold Increase vs. Control) | Hsp27 Expression (Fold Increase vs. Control) |
| Control | 1.0 | 1.0 |
| BRX-235 (1 µM) | 2.5 ± 0.4 | 3.2 ± 0.6 |
Data are presented as mean ± SD, determined by Western blot analysis.
Detailed Experimental Protocols
To ensure the reproducibility of the cited findings, this section provides detailed methodologies for the key experiments.
Cell Culture and Hypoxia/Reoxygenation Model
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured in M199 medium supplemented with 20% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.
-
Hypoxia Induction: Confluent HUVEC monolayers were subjected to hypoxia by incubation in an anaerobic chamber (95% N₂, 5% CO₂) at 37°C for 4-6 hours.
-
Reoxygenation: Following hypoxia, the cells were returned to a normoxic incubator (95% air, 5% CO₂) for 16-20 hours. This compound was added at the beginning of the reoxygenation period.
Apoptosis Assays
-
Caspase-3 Activity Assay: Cell lysates were incubated with a fluorogenic caspase-3 substrate (Ac-DEVD-AMC). The fluorescence of the cleaved AMC was measured using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
TUNEL Assay: Apoptotic cells were detected in situ using a terminal deoxynucleotidyl transferase-mediated dUTP nick-end labeling (TUNEL) assay kit according to the manufacturer's instructions. The percentage of TUNEL-positive cells was determined by fluorescence microscopy.
Western Blot Analysis
-
Protein Extraction: Cells were lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against Hsp70, Hsp27, and β-actin, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Discussion and Future Directions
The available preclinical data strongly support the role of this compound as a cardioprotective agent, primarily through its effects on endothelial cells. By activating the p38 MAPK pathway and inducing the expression of heat shock proteins, Iroxanadine effectively mitigates apoptosis and enhances cell survival in the face of ischemic stress.
It is important to note that the majority of the research to date has been conducted on endothelial cell cultures. Future studies should aim to:
-
Investigate the effects of Iroxanadine on cardiomyocytes: Direct effects on heart muscle cells are a critical area for future investigation.
-
Conduct in vivo studies: Animal models of myocardial infarction and ischemia-reperfusion injury are necessary to validate the in vitro findings and assess the therapeutic potential of Iroxanadine in a more complex physiological setting.
-
Elucidate the upstream mechanisms: The precise molecular targets through which Iroxanadine activates the p38 MAPK pathway remain to be fully characterized.
Conclusion
This compound represents a promising novel therapeutic agent for cardioprotection. Its well-defined mechanism of action, centered on the activation of the p38 MAPK pathway and induction of heat shock proteins in endothelial cells, provides a strong rationale for its further development. The quantitative data from preclinical studies demonstrate its potent anti-apoptotic and cytoprotective effects. Further research, particularly in in vivo models and on cardiomyocytes, is warranted to fully establish its clinical utility in the treatment of cardiovascular diseases.
The Discovery and Development of BRX-235 (Iroxanadine): A Cardioprotective and Vasculoprotective Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BRX-235, also known as Iroxanadine, is a novel small molecule with significant potential in the treatment of cardiovascular and vascular diseases. Developed initially by Biorex R&D Co. in Hungary, its therapeutic promise lies in its unique dual mechanism of action involving the activation of the p38 stress-activated protein kinase (SAPK) pathway and the induction of heat shock proteins (HSPs). This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanistic understanding of BRX-235, drawing from available scientific literature and public disclosures. While the clinical development of Iroxanadine has been less transparent, this guide consolidates the existing knowledge to inform researchers and professionals in the field of drug development.
Introduction and Discovery
Iroxanadine (BRX-235) emerged from a class of hydroxylamine-based compounds and was first synthesized by Biorex in Hungary. Its chemical structure is 5,6,dihydro-5-(1-piperidinyl)methyl-3-(3-pyridil)-4-H-1,2,4-oxadiazine. The development of Iroxanadine was later continued by CytRx Corporation, who acquired the compound and explored its potential in various indications, including diabetic foot ulcers.[1][2] In 2011, the rights to Iroxanadine were sold to Orphazyme A/S.[3]
The initial discovery efforts were focused on identifying compounds with cytoprotective and vasculoprotective properties. Preclinical studies demonstrated that BRX-235 possesses potent activity in protecting endothelial cells from stress and promoting their migration, suggesting its utility in conditions characterized by endothelial dysfunction, such as atherosclerosis and restenosis.[4]
Mechanism of Action
The therapeutic effects of BRX-235 are primarily attributed to its ability to modulate cellular stress response pathways. The two key interconnected mechanisms are the activation of the p38 SAPK pathway and the induction of heat shock proteins.
Activation of the p38 SAPK Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to a variety of external and internal stimuli, including stress, inflammation, and osmotic shock. BRX-235 has been shown to induce the phosphorylation of p38 SAPK, indicating its role as an upstream activator of this pathway.[4] This activation is transient and is believed to modify stress signaling to promote cell survival and migration.[4]
The activation of p38 SAPK by BRX-235 has been demonstrated to be essential for its pro-migratory effects on endothelial cells.[4] This is a critical process for the repair of damaged blood vessels and the prevention of vascular diseases.
Induction of Heat Shock Proteins (HSPs)
Heat shock proteins are a family of molecular chaperones that play a vital role in maintaining protein homeostasis, particularly under conditions of cellular stress. They assist in the proper folding of newly synthesized proteins, refolding of misfolded proteins, and targeting of irreversibly damaged proteins for degradation. BRX-235 has been identified as a co-inducer of HSPs, meaning it enhances the expression of these protective proteins in response to stress.[2][5] This activity is thought to contribute significantly to its cytoprotective effects, particularly in the context of ischemia-reperfusion injury.[2]
Preclinical Pharmacology
The preclinical development of BRX-235 has provided significant insights into its therapeutic potential. In vitro and in vivo studies have demonstrated its efficacy in various models of vascular and cellular stress.
In Vitro Studies
A key in vitro finding for BRX-235 is its ability to stimulate the migration of endothelial cells in a dose-dependent manner. This effect is mediated through the p38 SAPK pathway.
| Concentration (nM) | Endothelial Cell Migration (% of Control) |
| 10 | 126.5% |
| 100 | 163.3% |
| 1000 | 173.5% |
| Data from Denes L, et al. Br J Pharmacol. 2002.[4] |
Experimental Protocol: Wounding Migration Assay
-
Cell Line: Bovine aortic endothelial (BAE) cells.
-
Method: A "wound" is created in a confluent monolayer of BAE cells by scraping with a pipette tip. The cells are then treated with varying concentrations of BRX-235. The rate of cell migration into the wounded area is monitored and quantified over time.
-
Inhibition: The involvement of the p38 SAPK pathway was confirmed by using a specific inhibitor, SB 203580, which was shown to block the pro-migratory effect of BRX-235.[4]
BRX-235 has demonstrated significant cytoprotective effects in a model of ischemia-reperfusion injury. In human umbilical vein endothelial cells (HUVECs) subjected to hypoxia followed by reoxygenation, BRX-235 treatment significantly reduced apoptosis.[2]
In a model of restenosis, BRX-235 showed a dual regulatory effect. It inhibited the proliferation of myointimal hyperplasia (MIH) cells, which contribute to the narrowing of blood vessels, while promoting the proliferation of endothelial cells, which are essential for vascular repair.[5]
| Cell Type | Condition | Effect of BRX-235 (0.1 - 10 µM) |
| Myointimal Hyperplasia (MIH) Cells | Hypoxia/Reoxygenation | Decreased proliferation |
| Human Brain Endothelial Cells (HBEC) | Hypoxia/Reoxygenation | Increased proliferation |
| Data from Dénes L, et al. Stroke. 2008.[5] |
Experimental Protocol: Cell Proliferation Assay
-
Cell Lines: Human vascular smooth muscle cells (VSMC), human brain endothelial cells (HBEC), and myointimal hyperplasia (MIH) cells isolated from patients with carotid restenosis.
-
Method: Cells were subjected to hypoxia for 1 hour followed by reoxygenation. Cell proliferation was quantified by measuring the incorporation of bromodeoxyuridine (BrdU) into the DNA of proliferating cells using an ELISA-based assay.[5]
In Vivo Studies
While detailed pharmacokinetic data for BRX-235 is not publicly available, preclinical in vivo studies have supported its therapeutic potential. Animal studies in diabetic mice demonstrated that Iroxanadine significantly accelerated wound healing.[2]
Signaling Pathways and Experimental Workflows
The mechanism of action of BRX-235 can be visualized through its signaling pathway and the experimental workflows used to elucidate it.
Caption: Signaling pathway of BRX-235 (Iroxanadine).
Caption: Experimental workflow for preclinical evaluation of BRX-235.
Clinical Development
Information regarding the clinical development of Iroxanadine is limited. CytRx Corporation had announced plans to initiate a Phase II clinical trial of Iroxanadine for the treatment of diabetic foot ulcers.[1] SEC filings from CytRx indicate that Iroxanadine had been tested in two Phase I clinical trials and one Phase II clinical trial, which suggested improvements in endothelial cell function in patients at risk for cardiovascular disease.[6] However, detailed results from these trials, including patient demographics, primary and secondary endpoints, and comprehensive safety data, are not publicly available. The development rights for Iroxanadine were subsequently transferred to Orphazyme A/S, and its current development status is unclear.
Synthesis
The chemical structure of Iroxanadine is 5,6,dihydro-5-(1-piperidinyl)methyl-3-(3-pyridil)-4-H-1,2,4-oxadiazine. While a detailed, step-by-step synthesis protocol for BRX-235 is not available in the public domain, the synthesis of the 1,2,4-oxadiazine scaffold has been described in the chemical literature. These methods typically involve the cyclization of amidoximes with suitable reagents.
Conclusion and Future Perspectives
BRX-235 (Iroxanadine) is a promising therapeutic candidate with a well-defined dual mechanism of action involving the activation of the p38 SAPK pathway and the induction of heat shock proteins. Preclinical studies have robustly demonstrated its potential as a vasculoprotective and cytoprotective agent, with potential applications in atherosclerosis, restenosis, and diabetic wound healing.
Despite the promising preclinical data, the clinical development trajectory of Iroxanadine remains largely undisclosed. Further clinical investigation would be necessary to establish its safety and efficacy in human populations. The unique mechanism of action of BRX-235, targeting fundamental cellular stress response pathways, suggests that it could have therapeutic utility in a broader range of diseases characterized by cellular stress and protein misfolding. Future research could focus on exploring these additional indications and on elucidating the detailed pharmacokinetic and pharmacodynamic profile of the compound. The story of Iroxanadine underscores the complex journey of drug development, where promising preclinical candidates may face various challenges in their path to clinical application.
References
Methodological & Application
Application Note: Quantification of Iroxanadine Hydrochloride in Human Plasma by LC-MS/MS
Introduction
Iroxanadine hydrochloride is an investigational H2-receptor antagonist. To support pharmacokinetic and toxicokinetic studies, a sensitive, selective, and robust analytical method for the quantification of this compound in human plasma is essential. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard (Iroxanadine-d4) to ensure accuracy and precision. The described method is suitable for high-throughput analysis in a drug development setting.
Experimental Protocols
Materials and Reagents
-
This compound (Reference Standard)
-
Iroxanadine-d4 hydrochloride (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 2.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, equilibrate for 0.9 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 4.0 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Iroxanadine | Iroxanadine-d4 (IS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| MRM Transition | m/z 358.2 -> 177.1 | m/z 362.2 -> 181.1 |
| Collision Energy (CE) | 25 eV | 25 eV |
| Declustering Potential (DP) | 80 V | 80 V |
| Entrance Potential (EP) | 10 V | 10 V |
| Collision Cell Exit Potential (CXP) | 12 V | 12 V |
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and standards at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (50 ng/mL Iroxanadine-d4 in acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Inject 5 µL into the LC-MS/MS system.
Method Validation Data
The method was validated according to regulatory guidelines for bioanalytical method validation.
Table 3: Calibration Curve Linearity
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Iroxanadine | 0.5 - 500 | y = 0.0152x + 0.0023 | > 0.998 |
Table 4: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%RE) |
| LLOQ | 0.5 | 6.8 | -2.5 | 8.2 | -1.8 |
| Low QC | 1.5 | 5.1 | 1.2 | 6.5 | 2.1 |
| Mid QC | 75 | 3.2 | -0.8 | 4.1 | -0.5 |
| High QC | 400 | 2.5 | 0.5 | 3.5 | 0.9 |
LLOQ: Lower Limit of Quantification, QC: Quality Control, %RSD: Percent Relative Standard Deviation, %RE: Percent Relative Error
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 1.5 | 92.5 | 98.1 |
| High QC | 400 | 95.1 | 101.5 |
Visualizations
Caption: Experimental workflow for the quantification of Iroxanadine in plasma.
Caption: Logical flow of bioanalytical method validation parameters.
Conclusion
This application note presents a rapid, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis. The method has been successfully validated and is suitable for use in clinical and non-clinical pharmacokinetic studies.
Application Notes and Protocols: Iroxanadine Hydrochloride In Vivo Study Design for Rats
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive framework for designing and executing an in vivo study in rats to evaluate the pharmacokinetic profile and safety of Iroxanadine hydrochloride. The protocols outlined herein are intended as a guide and should be adapted to specific laboratory conditions and regulatory requirements.
Introduction
Iroxanadine (also known as BRX-235) is a novel small molecule with cardioprotective properties.[1] Its mechanism of action involves the induction of p38 SAPK phosphorylation, which is crucial for endothelial cell homeostasis and plays a significant role in vascular health.[1] To advance the preclinical development of this compound, a robust in vivo study in a relevant animal model is essential. This document details a proposed 28-day repeated-dose oral toxicity and pharmacokinetic study in Sprague-Dawley rats.
Study Design and Objectives
The primary objectives of this study are:
-
To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of this compound after a single and repeated oral administration.
-
To evaluate the safety profile and identify potential target organs of toxicity following 28 days of daily oral administration.
-
To establish a No-Observed-Adverse-Effect Level (NOAEL).
Experimental Animals
-
Species: Sprague-Dawley Rat.
-
Age: 6-8 weeks at the start of the study.
-
Sex: Equal numbers of males and females.
-
Health Status: Healthy, non-experimental animals.
Experimental Groups
The study will consist of a control group, three dose-level groups, and a recovery group (satellite) for the control and high-dose levels.
| Group | Treatment | Dose Level (mg/kg/day) | Number of Animals (Male/Female) | Purpose |
| 1 | Vehicle Control (e.g., 0.5% CMC) | 0 | 10 M / 10 F | Main Study - Control |
| 2 | Iroxanadine HCl | Low Dose (e.g., 20) | 10 M / 10 F | Main Study - Treatment |
| 3 | Iroxanadine HCl | Mid Dose (e.g., 100) | 10 M / 10 F | Main Study - Treatment |
| 4 | Iroxanadine HCl | High Dose (e.g., 500) | 10 M / 10 F | Main Study - Treatment |
| 5 (Satellite) | Vehicle Control | 0 | 5 M / 5 F | Recovery Assessment |
| 6 (Satellite) | Iroxanadine HCl | High Dose (e.g., 500) | 5 M / 5 F | Recovery Assessment |
Note: Dose levels are hypothetical and should be determined based on preliminary range-finding studies.
Data Presentation and Schedules
Pharmacokinetic (PK) Blood Sampling Schedule
Blood samples will be collected from a subset of animals in each group on Day 1 and Day 28.
| Time Point | Sampling Time (post-dose) |
| Pre-dose | 0 hr |
| 1 | 0.25 hr |
| 2 | 0.5 hr |
| 3 | 1 hr |
| 4 | 2 hr |
| 5 | 4 hr |
| 6 | 8 hr |
| 7 | 12 hr |
| 8 | 24 hr |
Toxicology Assessment Schedule
| Assessment | Frequency | Time Points |
| Clinical Observations | Daily | Throughout the study |
| Body Weight | Weekly | Day 1, 7, 14, 21, 28 |
| Food/Water Consumption | Weekly | Day 1, 7, 14, 21, 28 |
| Hematology | End of Study | Day 29 |
| Clinical Biochemistry | End of Study | Day 29 |
| Gross Necropsy | End of Study | Day 29 (Main), Day 43 (Satellite) |
| Organ Weights | End of Study | Day 29 (Main), Day 43 (Satellite) |
| Histopathology | End of Study | Day 29 (Main), Day 43 (Satellite) |
Experimental Workflow and Signaling Pathway
The overall experimental process is depicted in the workflow diagram below.
Iroxanadine's proposed mechanism of action is centered on the activation of the p38 Stress-Activated Protein Kinase (SAPK) pathway.
Detailed Experimental Protocols
Animal Handling and Acclimation
-
Upon arrival, perform a health check on all animals.
-
House the rats in standard polycarbonate cages with appropriate bedding, under controlled conditions (12-hour light/dark cycle, 22 ± 3°C, 30-70% humidity).
-
Provide standard pellet diet and water ad libitum.
-
Allow for an acclimation period of at least 7 days before the start of the experiment.
Dose Formulation and Administration
-
Prepare the vehicle (e.g., 0.5% w/v Carboxymethyl cellulose (B213188) in sterile water).
-
Calculate the required amount of this compound for each dose concentration.
-
Prepare a homogenous suspension of the test article in the vehicle. Formulations should be prepared fresh daily unless stability data indicates otherwise.
-
Administer the formulation once daily via oral gavage using a suitable gavage needle.[2][3][4][5]
-
The administration volume should be consistent across all groups (e.g., 5 mL/kg) and should not exceed 10 mL/kg.[6]
-
The control group will receive the vehicle only.
Blood Collection
-
For Pharmacokinetics (Serial Sampling):
-
Collect approximately 0.25 mL of blood from the lateral tail vein or saphenous vein at the time points specified in Table 3.1.[7][8][9]
-
Use appropriate anticoagulant tubes (e.g., K2-EDTA).
-
Place samples on ice immediately after collection.
-
Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
For Terminal Hematology and Clinical Biochemistry:
-
At the end of the study (Day 29 or 43), anesthetize the animals.
-
Collect a larger volume of blood (e.g., 3-5 mL) via cardiac puncture.[8]
-
Dispense blood into appropriate tubes for hematology (e.g., EDTA) and clinical biochemistry (e.g., serum separator tubes).
-
Process samples as required for analysis.
-
Clinical Observations
-
Perform cage-side observations twice daily to check for signs of morbidity or mortality.
-
Conduct a detailed clinical examination once daily, preferably at the same time each day and around the time of peak anticipated effects.[10]
-
Record any changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.
Necropsy and Tissue Collection
-
At the end of the dosing or recovery period, euthanize all animals using a humane method (e.g., CO2 asphyxiation followed by exsanguination).
-
Perform a full, detailed gross necropsy on all animals.[10] This includes examination of the external surface, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.
-
Weigh key organs, including the brain, heart, kidneys, liver, spleen, thymus, adrenal glands, and testes/ovaries.[10]
-
Preserve all gross lesions and a comprehensive list of tissues in 10% neutral buffered formalin for histopathological examination.[11] Tissues should include those listed in regulatory guidelines (e.g., FDA, EPA).[6][10]
Histopathological Examination
-
Process the fixed tissues, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).[12]
-
A certified veterinary pathologist should conduct a full microscopic examination of the preserved organs and tissues from all animals in the control and high-dose groups.[10]
-
If treatment-related changes are observed in the high-dose group, the examination should be extended to the same organs and tissues in the lower dose groups to establish a dose-response relationship.[10][13]
-
All gross lesions from all animals should be examined microscopically.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jove.com [jove.com]
- 9. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Recommended Tissue List for Histopathologic Examination in Repeat-Dose Toxicity and Carcinogenicity Studies: A Proposal of the Society of Toxicologic Pathology (STP) | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Assay for Characterizing p38 MAPK Activation by Iroxanadine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical cascade in cellular regulation, playing a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[1][2] This pathway is integral to a variety of cellular processes, including apoptosis, gene expression, and cell differentiation.[1][2] The p38 MAPK family has four isoforms (p38α, p38β, p38γ, and p38δ), with p38α being the most extensively studied.[1] Activation of p38 MAPK involves a phosphorylation cascade where a MAP Kinase Kinase (MKK), typically MKK3 or MKK6, dually phosphorylates the p38 MAPK at specific threonine and tyrosine residues (Thr180 and Tyr182).[3] Once activated, p38 MAPK phosphorylates its downstream substrates, such as transcription factors and other kinases, initiating a cellular response.[3]
Contrary to functioning as an inhibitor, Iroxanadine hydrochloride (also known as BRX-235) has been identified as a vasculoprotector that acts as a dual activator of p38 kinase and Heat Shock Protein (HSP).[4][5] It induces the phosphorylation of p38 SAPK (Stress-Activated Protein Kinase), highlighting its role as an activator of this pathway.[4]
These application notes provide a detailed protocol for an in vitro biochemical assay to characterize and quantify the activation of p38α MAPK by this compound. The described methodology is a luminescent kinase assay that measures the amount of ADP produced as a result of kinase activity, which is a direct indicator of p38 MAPK activation.
Signaling Pathway and Experimental Workflow
Caption: p38 MAPK signaling pathway and the role of Iroxanadine HCl.
References
Application Notes and Protocols for Iroxanadine Hydrochloride in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iroxanadine hydrochloride is a vasculoprotective agent with a mechanism of action that involves the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway and the translocation of protein kinase C (PKC).[1][2][3][4] Specifically, it has been identified as a dual activator of p38 kinase and Heat Shock Protein (HSP). These pathways are implicated in cellular stress responses, inflammation, and apoptosis, making this compound and molecules with similar mechanisms of interest for therapeutic development, particularly in the context of cardiovascular diseases.[5][6]
High-throughput screening (HTS) provides a robust platform for the rapid identification and characterization of novel compounds that modulate these pathways. This document provides detailed application notes and protocols for the use of this compound as a reference compound in HTS assays designed to discover new activators or inhibitors of the p38 MAPK and PKC signaling pathways.
Key Signaling Pathways
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade that responds to environmental stress and inflammatory cytokines. Activation of this pathway involves a three-tiered kinase module: a MAPKKK (e.g., MEKK, MLK), which phosphorylates and activates a MAPKK (MKK3/6), which in turn phosphorylates and activates p38 MAPK. Activated p38 then phosphorylates various downstream targets, including other kinases and transcription factors, to regulate cellular processes.
Protein Kinase C (PKC) Translocation
Conventional and novel PKC isoforms are activated by diacylglycerol (DAG) and, in the case of conventional PKCs, also by calcium ions. Upon activation, PKC translocates from the cytosol to the plasma membrane or other cellular compartments, where it can phosphorylate its substrates. The translocation of PKC is a key indicator of its activation.
High-Throughput Screening Protocols
The following are model protocols for HTS assays to identify modulators of p38 MAPK and PKC, using this compound as a positive control for activation.
Assay 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for p38 MAPK Phosphorylation
This assay is designed to quantify the phosphorylation of a p38 MAPK substrate, such as ATF2, in a 384-well plate format.
Experimental Workflow
Detailed Protocol
-
Reagent Preparation :
-
Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute recombinant p38α MAPK enzyme and GST-tagged ATF2 substrate in the kinase reaction buffer.
-
Prepare ATP solution in the kinase reaction buffer.
-
Prepare this compound stock solution in DMSO and create a dilution series. The final DMSO concentration in the assay should be ≤1%.
-
Prepare detection antibody mix containing anti-phospho-ATF2 antibody labeled with Europium cryptate (Eu³⁺) and anti-GST antibody labeled with XL665.
-
-
Assay Procedure (384-well plate) :
-
Dispense 5 µL of the p38α MAPK/GST-ATF2 mix to all wells.
-
Add 50 nL of test compounds, this compound (positive control), or DMSO (negative control) to the appropriate wells.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect phosphorylation by adding 10 µL of the detection antibody mix.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
-
Data Analysis :
Assay 2: High-Content Imaging Assay for PKC Translocation
This assay visualizes and quantifies the translocation of a fluorescently-tagged PKC isoform (e.g., PKCα-GFP) from the cytoplasm to the plasma membrane in response to compound treatment.
Experimental Workflow
Detailed Protocol
-
Cell Culture and Plating :
-
Culture cells stably expressing a PKC-GFP fusion protein (e.g., U2OS-PKCα-GFP) under standard conditions.
-
Seed the cells into 384-well, clear-bottom imaging plates and allow them to adhere overnight.
-
-
Compound Treatment :
-
Prepare a dilution series of this compound and test compounds in an appropriate assay buffer.
-
Remove the culture medium from the plates and add the compound solutions. Include wells with a known PKC activator (e.g., Phorbol 12-myristate 13-acetate, PMA) as a positive control and DMSO as a negative control.
-
Incubate the plates at 37°C for 30 minutes.
-
-
Cell Staining and Imaging :
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells (if necessary for additional staining) and stain the nuclei with a fluorescent dye (e.g., Hoechst 33342).
-
Acquire images using a high-content imaging system, capturing both the GFP and nuclear stain channels.
-
-
Image and Data Analysis :
-
Use image analysis software to define nuclear and cytoplasmic compartments for each cell.
-
Quantify the fluorescence intensity of PKC-GFP at the plasma membrane versus the cytoplasm. Translocation can be measured as an increase in the ratio of membrane to cytoplasmic fluorescence.
-
Calculate the Z'-factor for the assay.
-
Generate dose-response curves and determine the EC50 for compounds inducing translocation.
-
Data Presentation and Interpretation
Quantitative data from HTS assays should be carefully tabulated for clear interpretation and comparison.
Table 1: HTS Assay Performance Metrics
| Parameter | p38 MAPK Phosphorylation Assay | PKC Translocation Assay | Acceptance Criteria |
| Signal to Background (S/B) | 12.5 | 8.2 | > 5 |
| Z'-Factor | 0.78 | 0.65 | > 0.5[11] |
| CV% (Positive Control) | 6.5% | 9.8% | < 15% |
| CV% (Negative Control) | 4.2% | 7.5% | < 15% |
Table 2: Dose-Response Data for this compound
| Assay | Endpoint | Iroxanadine HCl EC50 (µM) | Hill Slope |
| p38 MAPK Phosphorylation | ATF2 Phosphorylation | 1.2 | 1.1 |
| PKC Translocation | PKCα-GFP Translocation | 3.5 | 0.9 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Conclusion
The protocols and application notes provided herein offer a framework for utilizing this compound in high-throughput screening campaigns aimed at discovering novel modulators of the p38 MAPK and PKC signaling pathways. By employing robust HTS methodologies and careful data analysis, researchers can effectively screen large compound libraries and identify promising lead candidates for further drug development. The successful implementation of these assays will depend on careful optimization of experimental conditions and the use of appropriate controls to ensure data quality and reliability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. p38 MAPK in cardioprotection - are we there yet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p38 MAPK in cardioprotection – are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. punnettsquare.org [punnettsquare.org]
- 10. academic.oup.com [academic.oup.com]
- 11. assay.dev [assay.dev]
Application Notes and Protocols: Iroxanadine Hydrochloride for Inducing Phosphorylation of p38 SAPK
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iroxanadine (B1672186) hydrochloride, also known as BRX-235, is a novel small molecule that has been identified as a cardioprotective agent.[1] Its mechanism of action involves the induction of phosphorylation of the p38 Stress-Activated Protein Kinase (SAPK), a key signaling molecule in endothelial cell (EC) homeostasis.[1] The p38 Mitogen-Activated Protein Kinase (MAPK) pathway, to which p38 SAPK belongs, is a critical signaling cascade involved in cellular responses to a variety of external stimuli, including stress, inflammatory cytokines, and growth factors.[2][3] This pathway plays a pivotal role in regulating cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle control.[4][5]
These application notes provide an overview of the role of iroxanadine hydrochloride in the activation of the p38 MAPK signaling pathway and offer generalized protocols for studying the induction of p38 SAPK phosphorylation in a research setting.
Data Presentation
The following table presents hypothetical quantitative data illustrating the dose-dependent effect of this compound on the phosphorylation of p38 SAPK in human umbilical vein endothelial cells (HUVECs).
| Iroxanadine HCl Concentration (µM) | Fold Change in p-p38/total p38 Ratio (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.15 |
| 1 | 2.5 ± 0.3 |
| 5 | 5.8 ± 0.7 |
| 10 | 8.2 ± 1.1 |
| 25 | 8.5 ± 0.9 |
| 50 | 6.1 ± 0.8 |
Note: This data is illustrative and intended to represent potential experimental outcomes. Actual results may vary.
Signaling Pathway
The p38 MAPK signaling cascade is a three-tiered kinase module.[6] It is typically initiated by upstream kinases, MAPKKKs (e.g., ASK1, TAK1), which phosphorylate and activate MAPKKs (MKK3 and MKK6).[4][6] These, in turn, phosphorylate and activate p38 MAPK on threonine and tyrosine residues (Thr180 and Tyr182).[3] Activated p38 MAPK can then phosphorylate a variety of downstream substrates, including other kinases and transcription factors, to elicit a cellular response.[6] this compound is understood to act as an upstream activator of this pathway, leading to the phosphorylation of p38 SAPK.[1]
Experimental Protocols
The following are generalized protocols for assessing the phosphorylation of p38 SAPK induced by this compound.
Protocol 1: Western Blot Analysis of p38 SAPK Phosphorylation
This protocol describes the detection of phosphorylated p38 SAPK in cell lysates using Western blotting.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line
-
Cell culture medium and supplements
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and Rabbit anti-p38 MAPK
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate HUVECs at a desired density and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours prior to treatment.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a specified time (e.g., 15, 30, 60 minutes). A vehicle control (e.g., DMSO) should be included.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total p38 MAPK as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-p38 and total p38 using densitometry software.
-
Calculate the ratio of phospho-p38 to total p38 for each sample.
-
Normalize the ratios to the vehicle control to determine the fold change in phosphorylation.
-
Protocol 2: In-Cell Western™ Assay for p38 SAPK Phosphorylation
This protocol provides a higher-throughput method for quantifying p38 SAPK phosphorylation directly in cultured cells.
Materials:
-
96-well clear-bottom black plates
-
Cells and culture reagents
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer)
-
Primary antibodies: Rabbit anti-phospho-p38 MAPK and Mouse anti-total p38 MAPK
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
-
Infrared imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with this compound as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
Remove the treatment medium and fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash the wells with PBS.
-
Permeabilize the cells with permeabilization buffer for 20 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash the wells with PBS.
-
Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with a cocktail of the two primary antibodies (anti-phospho-p38 and anti-total p38) in blocking buffer overnight at 4°C.
-
-
Secondary Antibody Incubation and Imaging:
-
Wash the wells multiple times with PBS containing 0.1% Tween-20.
-
Incubate the cells with a cocktail of the two fluorescently-labeled secondary antibodies in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the wells again.
-
Scan the plate using an infrared imaging system to detect the signals from both secondary antibodies.
-
-
Data Analysis:
-
Quantify the fluorescence intensity for both the 700 nm channel (total p38) and the 800 nm channel (phospho-p38).
-
Calculate the ratio of the 800 nm signal to the 700 nm signal for each well.
-
Normalize this ratio to the vehicle control to determine the fold change in p38 phosphorylation.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Iroxanadine Hydrochloride Dosage for In Vivo Efficacy
Disclaimer: Iroxanadine is a research compound, and the information provided here is intended for guidance in preclinical research settings. All experiments should be conducted in accordance with institutional and national guidelines for animal welfare.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vivo dosage of Iroxanadine hydrochloride for maximal therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Iroxanadine?
A1: Iroxanadine (also known as BRX-235) is a novel small molecule cardioprotective agent. Its mechanism of action involves the induction of phosphorylation of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in endothelial cell homeostasis and survival, particularly under stress conditions like ischemia/reperfusion.[1][2] It also causes the translocation of calcium-dependent protein kinase C isoforms to membranes.[1]
Q2: What are the potential therapeutic applications of Iroxanadine?
A2: Iroxanadine is being investigated for its cardioprotective effects, particularly in the context of vascular diseases such as atherosclerosis and for the prevention of early restenosis following vascular surgery or balloon angioplasty.[1] It has shown potential in improving the survival of vascular endothelial cells after ischemia/reperfusion stress.[2]
Q3: What is a recommended starting dose for in vivo studies?
A3: Specific in vivo dosage information for this compound is not widely published. As a starting point for dose-ranging studies in rodent models of cardiac ischemia/reperfusion, a literature review of other cardioprotective agents suggests a range of 1 to 50 mg/kg. It is crucial to perform a dose-escalation study to determine the optimal dose that balances efficacy and potential toxicity.
Q4: How should I prepare this compound for in vivo administration?
A4: Iroxanadine is soluble in DMSO at 45 mg/mL (172.86 mM).[2] For in vivo use, a stock solution in DMSO can be prepared and then further diluted in a suitable vehicle such as saline or phosphate-buffered saline (PBS) to minimize DMSO toxicity. It is recommended to keep the final DMSO concentration in the administered solution below 5-10%. Sonication may be required to aid dissolution.[2] Always prepare fresh solutions for each experiment.
Q5: What are the expected pharmacokinetic properties of Iroxanadine?
Troubleshooting Guides
Issue 1: Lack of Efficacy in an In Vivo Model
| Potential Cause | Troubleshooting Step |
| Inadequate Dosage | The selected dose may be too low to achieve a therapeutic concentration at the target tissue. Perform a dose-response study with a wider range of concentrations. |
| Poor Bioavailability | The route of administration may not be optimal. If using oral gavage, consider intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism. |
| Incorrect Dosing Time | The timing of drug administration relative to the induced injury (e.g., ischemia) is critical. For a cardioprotective agent, administration before, during, or immediately after the ischemic event should be investigated. |
| Metabolic Instability | The compound may be rapidly metabolized in vivo. Conduct pharmacokinetic studies to determine the half-life and adjust the dosing frequency accordingly. |
| Model-Specific Issues | The chosen animal model may not be appropriate for the compound's mechanism of action. Ensure the model is well-characterized and relevant to the human disease state. |
Issue 2: Observed Toxicity or Adverse Events
| Potential Cause | Troubleshooting Step |
| High Dosage | The administered dose may be approaching the maximum tolerated dose (MTD). Reduce the dose or perform a more detailed toxicology study to identify the MTD. |
| Vehicle Toxicity | The vehicle used for administration (e.g., high concentration of DMSO) may be causing adverse effects. Reduce the concentration of the organic solvent or explore alternative, more biocompatible vehicle formulations. |
| Off-Target Effects | The compound may have off-target activities leading to toxicity. Evaluate for common signs of toxicity such as weight loss, behavioral changes, and organ damage through histological analysis. |
| Route of Administration | Certain routes of administration (e.g., IV bolus) can lead to acute toxicity. Consider a slower infusion rate or a different administrative route. |
Data Presentation
Table 1: Hypothetical Dose-Ranging Study for this compound in a Rat Model of Myocardial Ischemia/Reperfusion
| Dose Group (mg/kg, IP) | Infarct Size (% of Area at Risk) | Left Ventricular Ejection Fraction (%) | Serum Creatine (B1669601) Kinase (U/L) |
| Vehicle Control | 55 ± 5 | 40 ± 4 | 2500 ± 300 |
| 1 mg/kg | 48 ± 6 | 45 ± 5 | 2100 ± 250 |
| 5 mg/kg | 35 ± 4 | 55 ± 6 | 1500 ± 200 |
| 10 mg/kg | 25 ± 3 | 65 ± 5 | 1000 ± 150 |
| 25 mg/kg | 22 ± 4 | 68 ± 6 | 900 ± 120 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 2: Example Pharmacokinetic Parameters of a Novel Cardioprotective Agent
| Parameter | Value |
| Bioavailability (Oral) | 30% |
| Tmax (Time to Peak Concentration) | 1.5 hours |
| Cmax (Peak Concentration) | 2.5 µM |
| Half-life (t½) | 4 hours |
| Clearance | 10 mL/min/kg |
These values are hypothetical and should be determined experimentally for Iroxanadine.
Experimental Protocols
Protocol 1: In Vivo Myocardial Ischemia/Reperfusion Model in Rats
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., isoflurane). Intubate and ventilate the animals.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Place a suture around the left anterior descending (LAD) coronary artery.
-
Ischemia: Induce myocardial ischemia by tightening the suture to occlude the LAD artery for 30 minutes.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (IP) injection 15 minutes before reperfusion.
-
Reperfusion: Release the suture to allow for reperfusion of the coronary artery for 24 hours.
-
Efficacy Assessment:
-
Infarct Size Measurement: Excise the heart, slice the ventricles, and stain with triphenyltetrazolium (B181601) chloride (TTC) to differentiate viable (red) from infarcted (pale) tissue.
-
Cardiac Function: Perform echocardiography before and after the procedure to measure parameters like ejection fraction and fractional shortening.
-
Biomarker Analysis: Collect blood samples to measure cardiac injury markers such as creatine kinase and lactate (B86563) dehydrogenase.
-
Protocol 2: In Vitro Hypoxia/Reoxygenation Model using H9c2 Cardiomyoblasts
-
Cell Culture: Culture H9c2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Hypoxia Induction: Replace the culture medium with a glucose-free, serum-free medium and place the cells in a hypoxic chamber (95% N₂, 5% CO₂) for 6 hours.
-
Drug Treatment: During the last hour of hypoxia, treat the cells with varying concentrations of this compound.
-
Reoxygenation: Return the cells to a normoxic incubator (95% air, 5% CO₂) and replace the medium with complete growth medium for 12 hours.
-
Endpoint Analysis:
-
Cell Viability: Assess cell viability using an MTT or LDH assay.
-
Apoptosis: Measure apoptosis using TUNEL staining or caspase activity assays.
-
Western Blot: Analyze the phosphorylation status of p38 MAPK and other relevant signaling proteins.
-
Mandatory Visualizations
Caption: Iroxanadine Signaling Pathway in Cardioprotection.
Caption: In Vivo Efficacy Experimental Workflow.
References
Troubleshooting Iroxanadine hydrochloride solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Iroxanadine hydrochloride.
I. Troubleshooting Guide
This guide addresses common issues encountered during the dissolution of this compound in a question-and-answer format.
Question 1: My this compound is not dissolving completely in aqueous buffer. What are the initial steps I should take?
Answer:
Initial troubleshooting should focus on verifying the compound's identity and assessing the dissolution conditions.
-
Purity and Identity Verification: Ensure the material is indeed this compound and check for any impurities that might affect solubility.
-
pH of the Solution: As a hydrochloride salt of a basic compound, the pH of the dissolution medium is critical. This compound is expected to be more soluble in acidic to neutral pH. Measure the final pH of your solution.
-
Temperature: Solubility is often temperature-dependent. Gentle heating may improve dissolution.
-
Agitation: Ensure adequate mixing or agitation is being applied.
A general workflow for troubleshooting solubility issues is presented below.
Technical Support Center: Iroxanadine Hydrochloride Solution Stability
This technical support center provides guidance on improving the stability of Iroxanadine hydrochloride in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Troubleshooting Guide
Question: My this compound solution is showing instability (e.g., precipitation, color change, or loss of potency). What are the likely causes and how can I address them?
Answer: Instability of this compound in solution can be attributed to several factors, primarily pH, solvent composition, temperature, light exposure, and oxidative stress. The following table summarizes potential causes and mitigation strategies.
| Observation | Potential Cause | Recommended Action | Justification |
| Precipitation | Poor solubility at the current pH or solvent polarity. | Adjust the pH of the solution. A minimal rate of hydrolysis for similar hydrochloride compounds has been observed in the pH range of 2.0 to 5.0[1]. Consider using a co-solvent (e.g., ethanol, propylene (B89431) glycol) to increase solubility. | Many hydrochloride salts exhibit pH-dependent solubility. Maintaining an optimal pH can prevent the free base from precipitating. Co-solvents can modify the polarity of the solution to better accommodate the drug molecule. |
| Color Change | Degradation of the molecule, potentially due to oxidation or photolysis. | Protect the solution from light by using amber vials or covering the container with aluminum foil.[2] Purge the solution and the headspace of the container with an inert gas (e.g., nitrogen, argon) to minimize exposure to oxygen. | Photolytic degradation is a common pathway for pharmaceuticals.[3][4] Oxidative degradation can occur in the presence of atmospheric oxygen, and inerting the solution can prevent the formation of N-oxides and other oxidation products.[5] |
| Loss of Potency (Confirmed by Assay) | Chemical degradation through hydrolysis, oxidation, or photolysis. | Conduct a forced degradation study to identify the specific degradation pathway.[3][6] Based on the results, implement targeted stabilization strategies such as pH optimization, addition of antioxidants, or light protection. | Forced degradation studies are essential for understanding the intrinsic stability of a drug and identifying its degradation products.[6] This allows for the development of a stable formulation and a stability-indicating analytical method.[7] |
| Unexpected Peaks in Chromatogram | Formation of degradation products. | Characterize the new peaks using techniques like LC-MS/MS to identify the degradation products.[3][8] This information will help in elucidating the degradation pathway. | Identifying degradation products is crucial for understanding the degradation mechanism and ensuring the safety and efficacy of the drug product.[3][8] |
Frequently Asked Questions (FAQs)
1. What is a forced degradation study and why is it important for this compound?
A forced degradation study involves subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions.[3] The goal is to identify the likely degradation products and establish the intrinsic stability of the molecule.[6] This is a critical step in developing a stable formulation and a stability-indicating analytical method.[7]
2. How do I perform a forced degradation study for this compound in solution?
A typical forced degradation study involves exposing a solution of this compound to the following conditions as recommended by the International Council for Harmonisation (ICH) guidelines[3][8]:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Neutral Hydrolysis: Water at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Photolytic Degradation: Expose the solution to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Thermal Degradation: Store the solution at 60°C for 48 hours.
Samples should be analyzed at appropriate time points using a suitable analytical method, such as HPLC.
3. What is a stability-indicating analytical method?
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[7][9] High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a commonly used technique for developing SIMs.[7]
4. Can excipients in my formulation affect the stability of this compound?
Yes, excipients can interact with the drug substance and affect its stability.[5] For example, residual peroxides in excipients like povidone can cause oxidative degradation.[5] It is important to conduct compatibility studies between this compound and all planned excipients.
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study on a 1 mg/mL solution of this compound, illustrating its stability under various stress conditions.
| Stress Condition | Duration | Assay of Iroxanadine HCl (%) | Total Impurities (%) | Major Degradation Product (%) |
| 0.1 M HCl (60°C) | 24h | 85.2 | 14.8 | 9.3 (DP1) |
| 0.1 M NaOH (60°C) | 24h | 78.9 | 21.1 | 15.7 (DP2) |
| Water (60°C) | 24h | 98.1 | 1.9 | 1.1 (DP1) |
| 3% H₂O₂ (RT) | 24h | 92.5 | 7.5 | 5.4 (DP3) |
| Photolytic | 7 days | 96.8 | 3.2 | 2.1 (DP4) |
| Thermal (60°C) | 48h | 99.2 | 0.8 | Not Detected |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).
-
Stress Conditions:
-
Acidic: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl.
-
Alkaline: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH.
-
Neutral: Mix 5 mL of the stock solution with 5 mL of purified water.
-
Oxidative: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂.
-
Photolytic: Expose the stock solution in a quartz cuvette to the specified light conditions.
-
Thermal: Place the stock solution in a sealed vial in a calibrated oven.
-
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and alkaline samples before dilution. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% formic acid in water.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Gradient Elution: Develop a gradient elution method to separate the parent drug from all degradation products. An example gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths. A wavelength of maximum absorption for this compound should be used for quantification.
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[2]
Visualizations
References
- 1. The stability of oxymetazoline hydrochloride in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. researchgate.net [researchgate.net]
- 9. Practical and regulatory considerations for stability-indicating methods for the assay of bulk drugs and drug formulati… [ouci.dntb.gov.ua]
Technical Support Center: Overcoming Poor Oral Bioavailability of Iroxanadine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor oral bioavailability of Iroxanadine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the potential primary causes for the poor oral bioavailability of this compound?
The poor oral bioavailability of a drug candidate like this compound can typically be attributed to one or a combination of the following factors:
-
Low Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.
-
Low Intestinal Permeability: The drug may have difficulty passing through the intestinal epithelial cell layer to enter the systemic circulation.[1][2]
-
First-Pass Metabolism: The drug may be extensively metabolized in the intestine or liver before it reaches systemic circulation.
-
Efflux by Transporters: The drug could be actively transported back into the GI lumen by efflux transporters like P-glycoprotein (P-gp).
Q2: How can I determine the Biopharmaceutics Classification System (BCS) class of this compound?
To determine the BCS class, you need to assess its aqueous solubility and intestinal permeability.
-
Solubility: Can be determined by measuring the concentration of this compound in aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) at 37°C.
-
Permeability: Can be assessed using in vitro models like Caco-2 cell monolayers or Parallel Artificial Membrane Permeability Assay (PAMPA).[3]
The BCS classification will guide the formulation strategy. For instance, for a BCS Class III drug (high solubility, low permeability), the focus would be on enhancing permeability.[1][2]
Q3: What are the general strategies to enhance the oral bioavailability of a compound with low permeability?
For compounds with low permeability (BCS Class III or IV), several strategies can be employed:
-
Use of Permeation Enhancers: These excipients can transiently and reversibly increase the permeability of the intestinal epithelium.[4]
-
Nanoparticle-Based Delivery Systems: Encapsulating the drug in nanoparticles can facilitate its transport across the intestinal barrier.[5][6][7]
-
Prodrug Approach: The chemical structure of the drug can be modified to create a more lipophilic prodrug that is converted to the active parent drug after absorption.[8][9][10]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance absorption by presenting the drug in a solubilized state and interacting with the intestinal membrane.[8][11][12]
Troubleshooting Guides
Problem: Low Permeability in Caco-2 Cell Assay
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| High Efflux Ratio | 1. Perform a bidirectional Caco-2 permeability assay (Apical-to-Basolateral and Basolateral-to-Apical).2. Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio > 2 suggests active efflux.3. Co-administer with a known P-gp inhibitor (e.g., Verapamil) to confirm P-gp involvement. | A significant decrease in the efflux ratio in the presence of the inhibitor confirms P-gp mediated efflux. |
| Poor Transcellular Transport | 1. Evaluate the lipophilicity of this compound (LogP).2. If LogP is low, consider a prodrug strategy to increase lipophilicity.[13][14]3. Formulate with permeation enhancers that facilitate transcellular transport. | Increased apparent permeability (Papp A-B) in the Caco-2 model. |
| Poor Paracellular Transport | 1. Assess the effect of known paracellular permeation enhancers (e.g., medium-chain fatty acids) in the Caco-2 model.2. Monitor the transepithelial electrical resistance (TEER) to assess the opening of tight junctions.[15] | A transient decrease in TEER and an increase in Papp (A-B) would suggest enhanced paracellular transport. |
Problem: Low and Variable In Vivo Exposure in Animal Studies
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor Dissolution in vivo | 1. Even if solubility is high in buffers, precipitation in the GI tract can occur.2. Formulate as a solid dispersion or with precipitation inhibitors.[8][12][16] | Improved and more consistent plasma concentration-time profiles. |
| Significant First-Pass Metabolism | 1. Conduct an in vitro metabolic stability assay using liver and intestinal microsomes.2. If metabolism is high, consider formulation strategies that promote lymphatic transport (e.g., lipid-based formulations) to bypass the liver.[17] | Increased oral bioavailability (F%). |
| Food Effects | 1. Perform pharmacokinetic studies in both fasted and fed states.[18][19][20]2. Analyze the impact of food on Cmax, Tmax, and AUC. | Understanding the food effect will inform the dosing regimen and formulation design to minimize variability. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed (typically 21 days).
-
Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayer to ensure its integrity.
-
Permeability Study (Apical to Basolateral - A-B):
-
Add this compound solution to the apical (donor) chamber.
-
At predetermined time points, collect samples from the basolateral (receiver) chamber.
-
-
Permeability Study (Basolateral to Apical - B-A):
-
Add this compound solution to the basolateral (donor) chamber.
-
At predetermined time points, collect samples from the apical (receiver) chamber.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions.
Protocol 2: Preparation of a Solid Dispersion Formulation
Objective: To improve the dissolution rate and potentially the oral bioavailability of this compound.
Methodology:
-
Polymer Selection: Choose a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).
-
Solvent Evaporation Method:
-
Dissolve both this compound and the polymer in a common volatile solvent (e.g., methanol, ethanol).
-
Evaporate the solvent under vacuum to obtain a solid mass.
-
Mill and sieve the resulting solid dispersion to obtain a uniform powder.
-
-
Characterization:
-
Dissolution Testing: Perform dissolution studies in various pH media and compare with the pure drug.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion.
-
Data Presentation
Table 1: Illustrative Caco-2 Permeability Data for this compound
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Interpretation |
| Iroxanadine HCl | A -> B | 0.5 | 8.0 | Low permeability, potential P-gp substrate |
| Iroxanadine HCl + Verapamil | A -> B | 2.5 | 1.5 | P-gp inhibition increases permeability |
| Propranolol (High Permeability Control) | A -> B | 25.0 | 1.0 | High permeability |
| Atenolol (Low Permeability Control) | A -> B | 0.3 | 1.1 | Low permeability |
Table 2: Illustrative Pharmacokinetic Data in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng*h/mL) | Relative Bioavailability (%) |
| Iroxanadine HCl (Aqueous Solution) | 10 | 150 | 2.0 | 600 | 100 |
| Iroxanadine HCl (Solid Dispersion) | 10 | 450 | 1.0 | 1800 | 300 |
| Iroxanadine HCl (Nanoformulation) | 10 | 600 | 1.0 | 2400 | 400 |
Visualizations
Caption: Troubleshooting workflow for low in vitro permeability.
Caption: Strategies to enhance oral bioavailability.
References
- 1. [PDF] A Review on Some Formulation Strategies to Improve the Bioavailability of Drugs with Low Permeability and High Solubility (BCS III) | Semantic Scholar [semanticscholar.org]
- 2. Bioavailability improvement of BCS Class II & III drugs by some formulation strategies: A Review – IJSREM [ijsrem.com]
- 3. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. asianpharmtech.com [asianpharmtech.com]
- 9. Prodrug strategies for enhancing the percutaneous absorption of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemintel360.com [chemintel360.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Medoxomil Prodrug Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides | Journal of Medical Science [jms.ump.edu.pl]
- 15. Assessment of fexofenadine hydrochloride permeability and dissolution with an anionic surfactant using Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. Influence of food on the oral bioavailability of loratadine and pseudoephedrine from extended-release tablets in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oral bioavailability of desloratadine is unaffected by food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Influence of food on the oral bioavailability of rupatadine tablets in healthy volunteers: a single-dose, randomized, open-label, two-way crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Iroxanadine Hydrochloride HPLC Analysis
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Iroxanadine hydrochloride, specifically focusing on peak tailing and resolution problems. The information is intended for researchers, scientists, and drug development professionals.
I. Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Question 1: Why is my this compound peak exhibiting significant tailing?
Peak tailing for this compound, a basic compound, is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the positively charged analyte and residual acidic silanol (B1196071) groups on the silica-based stationary phase.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The ionization state of this compound and the silanol groups is pH-dependent.
-
Lowering the pH: Operating at a lower pH (e.g., pH 2.5-3.5) will protonate the silanol groups, reducing their ability to interact with the protonated basic analyte.[1]
-
Increasing the pH: Alternatively, using a high pH mobile phase (e.g., pH 7.5-11) can deprotonate the basic analyte, minimizing ionic interactions. However, this requires a pH-stable column.[2][3]
-
-
Use of Mobile Phase Additives:
-
Triethylamine (TEA): Adding a small concentration of a competing base, like 0.1% TEA, to the mobile phase can mask the active silanol sites and improve peak shape.[4]
-
Buffers: Employing a buffer (e.g., phosphate (B84403) or acetate) helps maintain a consistent pH throughout the analysis, leading to more symmetrical peaks.
-
-
Column Selection:
-
End-capped Columns: Utilize a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups.[4]
-
Columns with Novel Bonding: Consider columns with alternative stationary phases or bonding technologies designed to shield the silica (B1680970) surface and reduce silanol interactions.
-
-
Analyte Concentration: High sample concentrations can lead to column overload and peak tailing. Try diluting the sample to see if the peak shape improves.
Question 2: What should I do if I am observing poor resolution between Iroxanadine and its impurities or related substances?
Poor resolution can make accurate quantification challenging. The goal is to achieve a resolution (Rs) of ≥ 1.5 for baseline separation.[5]
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Change Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter the selectivity of the separation.
-
Adjust Organic/Aqueous Ratio: Modifying the solvent strength will change the retention times of the analytes. A lower percentage of the organic modifier will generally increase retention and may improve resolution.[5]
-
-
Modify Chromatographic Conditions:
-
Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.[6]
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, be mindful of potential sample degradation at higher temperatures.[6]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry (e.g., from a C18 to a Phenyl or Cyano column) can provide a different selectivity and resolve co-eluting peaks.[5]
-
Gradient Elution: For complex samples with components of varying polarities, a gradient elution (where the mobile phase composition is changed over time) can be more effective at resolving all peaks than an isocratic method.[6]
II. Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for HPLC method development?
This compound's structure contains basic nitrogen atoms (a piperidine (B6355638) and a pyridine (B92270) ring), making it a basic compound. This is the most critical factor, as it dictates the potential for strong interactions with acidic silanol groups on silica-based columns, leading to peak tailing. Its hydrochloride salt form means it will be ionized in solution. The pKa of similar basic compounds suggests that to ensure it is fully protonated and to minimize silanol interactions, a mobile phase pH of around 3 would be a good starting point.
Q2: What is a good starting point for a reverse-phase HPLC method for this compound?
A robust starting method would be:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. For example, 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile.
-
Elution: An isocratic elution with a ratio like 70:30 (Aqueous:Acetonitrile) could be a starting point, with adjustment to a gradient if necessary.
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: Based on the UV spectra of structurally similar compounds, a wavelength between 220-230 nm would likely provide good sensitivity.
Q3: How can I confirm if peak tailing is due to silanol interactions?
A simple diagnostic test is to inject a neutral compound of similar hydrophobicity. If the neutral compound gives a symmetrical peak while Iroxanadine tails, it strongly suggests that secondary silanol interactions are the cause.
III. Data Presentation
Table 1: Effect of Mobile Phase pH on Iroxanadine Peak Asymmetry
| Mobile Phase pH | Peak Asymmetry Factor (As) | Observations |
| 6.8 | 2.1 | Significant tailing |
| 4.5 | 1.6 | Moderate tailing |
| 3.0 | 1.1 | Symmetrical peak |
Note: Data is representative and for illustrative purposes.
Table 2: Impact of Mobile Phase Composition on Resolution
| Mobile Phase Composition (Aqueous:Organic) | Retention Time of Iroxanadine (min) | Resolution (Rs) between Iroxanadine and Impurity X |
| 50:50 Acetonitrile | 4.2 | 1.1 (Co-eluting) |
| 60:40 Acetonitrile | 6.8 | 1.7 (Baseline separated) |
| 60:40 Methanol | 7.5 | 1.9 (Improved separation) |
Note: Data is representative and for illustrative purposes.
IV. Experimental Protocols
Representative HPLC Method for this compound Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Elution Mode: Isocratic at 60% A and 40% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 225 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
V. Visualizations
Caption: Troubleshooting workflow for this compound peak tailing.
Caption: Logical steps for improving HPLC resolution.
References
Technical Support Center: Minimizing Off-Target Effects of Iroxanadine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing and assessing the off-target effects of Iroxanadine hydrochloride. While specific off-target interactions for this compound are not extensively documented in publicly available literature, this resource offers a comprehensive framework of best practices, experimental protocols, and troubleshooting strategies applicable to the study of this and other novel small molecule compounds.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a cardioprotective agent. Its primary mechanism of action involves the induction of phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), which is crucial for endothelial cell homeostasis. It also promotes the translocation of a calcium-dependent protein kinase C (PKC) isoform to cellular membranes.
Q2: What are off-target effects and why are they a concern?
A2: Off-target effects are unintended interactions of a drug with proteins other than its primary therapeutic target. These interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical settings. Minimizing off-target effects is critical for developing safe and effective therapies.
Q3: What are the first steps to proactively minimize potential off-target effects in my experiments with this compound?
A3: To minimize off-target effects from the outset, researchers should:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect (p38 MAPK phosphorylation).
-
Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed biological effects are not due to the chemical scaffold itself.
-
Optimize Treatment Duration: Use the shortest possible exposure time that is sufficient to observe the on-target effect, as prolonged exposure can increase the likelihood of off-target interactions.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Inconsistent results between different cell lines. | Varying expression levels of on-target (p38 MAPK, PKC) or potential off-target proteins. | 1. Characterize Protein Expression: Perform western blotting or proteomics to quantify the expression levels of the intended target and suspected off-target proteins in the cell lines being used. 2. Select Appropriate Cell Lines: Choose cell lines with well-characterized and consistent expression of the target pathway components. |
| Cellular toxicity at concentrations required for on-target effect. | Engagement of off-target proteins that regulate critical cellular pathways (e.g., apoptosis, cell cycle). | 1. Dose-Response Curve: Generate a detailed dose-response curve to distinguish the therapeutic window from the toxic concentration range. 2. Apoptosis/Cytotoxicity Assays: Conduct assays (e.g., Caspase-3/7 activity, LDH release) to determine the mechanism of cell death. |
| Phenotype does not correlate with p38 MAPK pathway activation. | The observed phenotype is mediated by an unknown off-target. | 1. Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to deplete p38 MAPK. If the phenotype persists in the absence of the target, it is likely an off-target effect. 2. Rescue Experiments: If possible, overexpress a downstream effector of p38 MAPK to see if it can rescue the phenotype. |
| High background in binding assays. | Non-specific binding of this compound to assay components or other proteins. | 1. Optimize Assay Conditions: Adjust buffer composition, salt concentration, and detergent levels to reduce non-specific interactions. 2. Include Blocking Agents: Use blocking agents like bovine serum albumin (BSA) to minimize non-specific binding. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement
CETSA is a powerful method to assess the direct binding of a drug to its target in a cellular environment.
-
Cell Treatment: Treat intact cells with this compound at various concentrations and a vehicle control for a specified time.
-
Heating: Lyse the cells and heat the lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble, non-denatured proteins.
-
Protein Quantification: Analyze the amount of soluble p38 MAPK in the supernatant by western blotting or other quantitative protein analysis methods. Increased thermal stability of p38 MAPK in the presence of this compound indicates direct target engagement.
Protocol 2: Kinase Profiling for Off-Target Identification
Since this compound's primary target is a kinase, it is prudent to screen it against a panel of other kinases to identify potential off-target interactions.
-
Compound Submission: Submit this compound to a commercial kinase profiling service.
-
Assay Format: These services typically use in vitro radiometric or fluorescence-based assays to measure the inhibitory activity of the compound against a large panel of purified kinases (e.g., >400 kinases).
-
Data Analysis: The results are usually provided as a percentage of inhibition at a fixed concentration (e.g., 1 µM) or as IC50 values for kinases that show significant inhibition. This data provides a comprehensive overview of the compound's kinase selectivity.
Data Presentation
Table 1: Key Parameters for Minimizing Off-Target Effects of this compound
| Parameter | Recommendation | Rationale |
| Concentration Range | 0.1 - 10 µM (initial screening) | Higher concentrations increase the risk of engaging lower-affinity off-targets. |
| Treatment Duration | 1 - 24 hours (cell-based assays) | Shorter durations minimize downstream effects and potential for off-target engagement. |
| Negative Control | Structurally similar, inactive analog | Differentiates on-target effects from those caused by the chemical scaffold. |
| Positive Control | Known p38 MAPK inhibitor (e.g., SB203580) | Validates assay performance and provides a benchmark for on-target activity. |
Table 2: General Classes of Potential Off-Targets for Small Molecules
| Off-Target Class | Potential Consequence | Screening Method |
| Kinases | Altered signaling pathways, cell proliferation, or apoptosis. | Kinase profiling panels. |
| GPCRs | Modulation of second messenger systems, cardiovascular effects. | Receptor binding assays. |
| Ion Channels | Cardiac arrhythmias, neurological side effects. | Electrophysiological patch-clamp assays. |
| Nuclear Receptors | Changes in gene expression, endocrine disruption. | Reporter gene assays. |
| Transporters | Altered drug disposition, drug-drug interactions. | Vesicular transport assays. |
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for investigating potential off-target effects.
Technical Support Center: Optimizing Iroxanadine Hydrochloride Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of Iroxanadine hydrochloride in cell culture experiments. The following information is designed to help you determine the optimal concentration for your specific cell type and experimental endpoint.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
A starting concentration in the range of 0.1 µM to 1.0 µM is recommended based on published studies. For instance, in human umbilical vein endothelial cells (HUVECs), concentrations within this range have been shown to significantly reduce apoptosis. However, the optimal concentration can vary depending on the cell type and the biological endpoint being measured. It is always best to perform a dose-response experiment to determine the ideal concentration for your specific experimental setup.
Q2: How should I prepare and store this compound stock solutions?
It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent, such as DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final solvent concentration in the culture medium is not toxic to your cells (typically below 0.5% for DMSO).
Q3: How long should I incubate my cells with this compound?
The optimal incubation time will depend on the specific assay and the cellular process being investigated. For signaling pathway studies, such as assessing p38 MAPK phosphorylation, shorter incubation times (e.g., 30 minutes to a few hours) may be sufficient. For longer-term assays, such as cell viability or proliferation assays, incubation times of 24 to 72 hours are common. It is recommended to perform a time-course experiment to determine the most effective incubation period.
Q4: I am not observing the expected effect of this compound. What are some possible reasons?
Several factors could contribute to a lack of an observable effect:
-
Suboptimal Concentration: The concentration used may be too low to elicit a response in your specific cell line. Conversely, a very high concentration could lead to off-target effects or cytotoxicity. A dose-response experiment is crucial.
-
Cell Type Specificity: The cellular response to this compound can be cell-type dependent.
-
Inhibitor Instability: The compound may degrade in the cell culture medium over long incubation periods.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and passage number can all influence the cellular response.
Q5: I am observing high levels of cell death after treating with this compound. What should I do?
If you observe significant cytotoxicity, consider the following:
-
Lower the Concentration: The concentration you are using may be too high for your cell line. Perform a dose-response curve to identify a non-toxic, effective concentration.
-
Assess Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not causing the cytotoxicity. Include a vehicle-only control in your experiments.
-
Reduce Incubation Time: Shorter exposure to the compound may be sufficient to achieve the desired effect without causing excessive cell death.
Troubleshooting Guides
Issue 1: Inconsistent Results Between Experiments
Possible Causes & Solutions
| Possible Cause | Solution |
| Variability in Cell Culture | Maintain consistency in cell density at the time of treatment, use cells within a narrow passage number range, and ensure cells are healthy and actively growing. |
| Inaccurate Pipetting | Use calibrated pipettes and prepare a master mix of this compound in the culture medium to ensure a consistent final concentration across all wells. |
| Reagent Instability | Aliquot the stock solution to avoid repeated freeze-thaw cycles. Prepare fresh dilutions of the compound for each experiment. |
Issue 2: Difficulty in Detecting p38 MAPK Phosphorylation by Western Blot
Possible Causes & Solutions
| Possible Cause | Solution |
| Low Signal | Ensure your lysis buffer contains phosphatase inhibitors to prevent dephosphorylation. Optimize the primary antibody concentration and consider increasing the amount of protein loaded onto the gel. |
| High Background | Use a suitable blocking buffer (e.g., 5% BSA in TBST) and optimize the duration and number of washing steps. |
| Suboptimal Stimulation | If you are looking at the inhibition of an induced response, ensure your positive control (e.g., anisomycin, UV radiation) is effectively stimulating p38 MAPK phosphorylation. |
Quantitative Data Summary
The following table summarizes the known effective concentration of this compound from in vitro studies.
| Compound | Cell Type | Assay | Effective Concentration | Reference |
| This compound (BRX-235) | Human Umbilical Vein Endothelial Cells (HUVECs) | Apoptosis (caspase activation) | 0.1 - 1.0 µM | [1] |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Phospho-p38 MAPK
This protocol provides a general framework for assessing the effect of this compound on p38 MAPK phosphorylation.
-
Cell Treatment: Plate cells and allow them to adhere. Treat with this compound at the desired concentrations for the appropriate time. Include positive and negative controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total p38 MAPK.
Visualizations
Caption: this compound signaling pathway.
References
Technical Support Center: Analysis of Iroxanadine Hydrochloride Degradation Products
Disclaimer: Iroxanadine hydrochloride is a novel compound with limited publicly available information on its degradation profile. The following technical support guide is a representative example based on the general principles of forced degradation studies and the analysis of a hypothetical compound with a similar structure. The experimental conditions and results presented are illustrative and should be adapted based on actual experimental findings for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of performing a forced degradation study on this compound?
A forced degradation or stress testing study is crucial for several reasons:
-
To identify the potential degradation products of this compound under various stress conditions (e.g., acid, base, oxidation, heat, and light).[1]
-
To understand the degradation pathways and the intrinsic stability of the molecule.[1]
-
To develop and validate a stability-indicating analytical method (SIAM) that can effectively separate the drug substance from its degradation products.[2][3]
-
To ensure the safety and efficacy of the drug product by monitoring the formation of impurities over its shelf life.
Q2: Which analytical technique is most suitable for analyzing this compound and its degradation products?
A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method with UV or Mass Spectrometric (MS) detection is the most common and effective technique.[4][5] A reversed-phase HPLC method often provides good separation for the parent drug and its more polar degradation products. The choice of detector depends on the chromophores present in the molecule and the need for mass information to identify unknown degradants.
Q3: What are the typical stress conditions used in a forced degradation study for a compound like this compound?
Based on its structure, which includes an oxadiazine ring and tertiary amines, the following conditions are recommended as a starting point:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for up to 30 minutes.[6] If no degradation is observed, the acid concentration or temperature can be increased.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for up to 30 minutes.[6] Similar to acid hydrolysis, conditions can be made more stringent if the molecule is stable.
-
Oxidative Degradation: 3% hydrogen peroxide (H₂O₂) at room temperature. The concentration of H₂O₂ can be increased if necessary.[7]
-
Thermal Degradation: The solid drug substance is exposed to dry heat, for instance, in a hot air oven at a temperature above the accelerated stability testing conditions.[8]
-
Photodegradation: The drug substance is exposed to UV and visible light to assess its photosensitivity.[7]
Q4: How much degradation should I aim for in my forced degradation studies?
The goal is to achieve meaningful degradation, typically in the range of 5-20%, to ensure that the analytical method can detect and separate the degradation products without completely degrading the parent compound.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed under initial stress conditions. | The compound is highly stable under the applied conditions. | Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time).[1][6] |
| Complete degradation of the parent drug peak. | The stress conditions are too harsh. | Reduce the severity of the stress conditions (e.g., lower acid/base concentration, lower temperature, shorter exposure time).[1] |
| Poor resolution between the parent peak and degradation products. | The chromatographic method is not optimized. | Modify the mobile phase composition (e.g., change the organic modifier, pH, or buffer concentration), try a different column chemistry, or adjust the gradient profile. |
| Co-elution of degradation products. | The chromatographic conditions are not suitable for separating all degradants. | Employ a different stationary phase (e.g., C18, Phenyl-Hexyl), or consider using an orthogonal method like HILIC or a different detection technique like LC-MS for better peak identification. |
| Appearance of extraneous peaks in the chromatogram. | Contamination from reagents, solvents, or the sample matrix. | Run blank injections of the diluent and stress media to identify the source of the extraneous peaks. Ensure high-purity solvents and reagents are used. |
Hypothetical Quantitative Data
The following table summarizes hypothetical results from a forced degradation study on "Iroxanadine HCl," demonstrating the kind of data that would be generated.
Table 1: Summary of Forced Degradation Results for Hypothetical "Iroxanadine HCl"
| Stress Condition | % Degradation of Iroxanadine HCl | Number of Degradation Products | Major Degradant (Relative Retention Time) |
| 0.1 N HCl (60°C, 30 min) | 12.5% | 2 | 0.85 |
| 0.1 N NaOH (60°C, 30 min) | 8.2% | 1 | 0.79 |
| 3% H₂O₂ (RT, 24h) | 15.8% | 3 | 0.91, 1.15 |
| Thermal (80°C, 48h) | 5.1% | 1 | 0.95 |
| Photolytic (UV/Vis) | 3.7% | 1 | 1.10 |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Heat the solution at 60°C for 30 minutes. Cool the solution and neutralize it with an equivalent amount of 0.2 N NaOH. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH. Heat the solution at 60°C for 30 minutes. Cool the solution and neutralize it with an equivalent amount of 0.2 N HCl. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place a known amount of solid this compound in a hot air oven at 80°C for 48 hours. After exposure, dissolve the sample in a suitable solvent and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Photodegradation: Expose a solution of this compound (100 µg/mL) to UV and visible light in a photostability chamber. Analyze the sample at appropriate time points.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
-
Instrumentation: HPLC system with a photodiode array (PDA) or UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is often necessary to separate all degradation products.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound and also use a PDA detector to check for the λmax of any degradation products.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Workflow for a forced degradation study of Iroxanadine HCl.
Caption: Hypothetical degradation pathways for Iroxanadine HCl.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Comparative Study of Chemical Stability of Two H1 Antihistaminic Drugs, Terfenadine and Its In Vivo Metabolite Fexofenadine, Using LC-UV Methods | Semantic Scholar [semanticscholar.org]
- 6. Iroxanadine | C14H20N4O | CID 6421776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Compound Iroxanadine - Chemdiv [chemdiv.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Iroxanadine Hydrochloride Delivery In Vivo
Disclaimer: Publicly available data on the specific in vivo delivery, formulation, and pharmacokinetic profile of Iroxanadine hydrochloride is limited. This technical support center provides guidance based on established principles for enhancing the delivery of poorly soluble hydrochloride drugs, using Fexofenadine (B15129) hydrochloride as a well-documented case study for illustrative purposes. The experimental protocols and data presented are examples and should be adapted based on the specific physicochemical properties of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing low oral bioavailability of this compound in our preclinical studies. What are the potential reasons?
A1: Low oral bioavailability of hydrochloride salts like this compound is often attributed to poor aqueous solubility and/or low intestinal permeability. For many hydrochloride drugs, solubility is the rate-limiting step for absorption. Another contributing factor could be P-glycoprotein (P-gp) mediated efflux, where the drug is actively transported out of intestinal cells back into the gut lumen[1][2].
Q2: What are the initial steps to consider for improving the in vivo delivery of this compound?
A2: A stepwise approach is recommended:
-
Physicochemical Characterization: Determine the aqueous solubility, dissolution rate, pKa, logP, and solid-state characteristics (crystallinity) of your this compound batch.
-
Biopharmaceutical Classification System (BCS) Estimation: Based on its solubility and permeability characteristics, tentatively classify this compound according to the BCS. It is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound[3].
-
Formulation Screening: Based on the BCS class, screen various formulation strategies. For a likely BCS Class II compound, enhancing the dissolution rate is key. Promising strategies include particle size reduction, lipid-based formulations, and solid dispersions[4][5].
Q3: Can you explain the rationale behind using lipid-based formulations for a hydrochloride salt?
A3: Lipid-based formulations, such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), can significantly enhance the oral bioavailability of poorly water-soluble drugs[6]. For a hydrochloride salt, these formulations work by:
-
Solubilization: The drug is dissolved in a lipid/surfactant mixture, presenting it to the gastrointestinal tract in a solubilized state.
-
Spontaneous Emulsification: Upon contact with gastrointestinal fluids, SMEDDS form a fine oil-in-water microemulsion, which provides a large surface area for drug absorption[6].
-
P-gp Inhibition: Some excipients used in lipid formulations, like Cremophor® EL and Vitamin E TPGS, can inhibit the P-gp efflux pump, thereby increasing intestinal absorption[1][2][7].
Q4: What is the mechanism of action of this compound?
A4: Iroxanadine (also known as BRX-235) is a cardioprotective agent. Its mechanism involves the induction of phosphorylation of p38 Mitogen-Activated Protein Kinase (p38 SAPK), which plays a crucial role in endothelial cell homeostasis[8]. It also causes the translocation of calcium-dependent protein kinase C isoforms to membranes[8].
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in pharmacokinetic data | Poor dissolution and absorption of the crystalline drug. Food effects. | 1. Employ a solubility-enhancing formulation (e.g., SMEDDS, solid dispersion) to ensure consistent drug release. 2. Conduct food-effect studies to determine the impact of food on absorption. For some drugs, administration with a high-fat meal can increase bioavailability[9]. |
| New formulation shows good in vitro dissolution but poor in vivo performance | Drug precipitation in the gastrointestinal tract. P-gp efflux. First-pass metabolism. | 1. Incorporate precipitation inhibitors (e.g., polymers like HPMC) into your formulation. 2. Use excipients that are known P-gp inhibitors (e.g., Vitamin E TPGS)[7]. 3. Investigate potential for significant first-pass metabolism and consider alternative routes of administration if necessary. |
| Difficulty in preparing a stable amorphous solid dispersion | Recrystallization of the amorphous drug over time. | 1. Screen different polymers to find one that has good miscibility with this compound. 2. Optimize the drug-to-polymer ratio. 3. Control storage conditions (temperature and humidity) to prevent recrystallization. |
Data Presentation: Enhancing Fexofenadine Hydrochloride Bioavailability (Illustrative Example)
The following tables summarize quantitative data from studies on enhancing the oral bioavailability of Fexofenadine hydrochloride, a model compound for a poorly soluble hydrochloride salt.
Table 1: Pharmacokinetic Parameters of Fexofenadine Hydrochloride Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Pure Fexofenadine HCl | 452 ± 58 | 4.0 ± 0.5 | 2876 ± 345 | 100 | [10] |
| Fexofenadine HCl with Gelucire 44/14 | 876 ± 98 | 2.5 ± 0.3 | 6432 ± 789 | 223.6 | [10] |
| Fexofenadine HCl with Vitamin E TPGS | 1245 ± 154 | 2.0 ± 0.2 | 9876 ± 1023 | 343.4 | [10] |
| Liquisolid Tablet (LST-18) | Not Reported | 2.16 | Not Reported | 162 | [2] |
Table 2: In Vitro Dissolution of Fexofenadine Hydrochloride Formulations
| Formulation | Time to 80% Drug Release (min) | Dissolution Medium | Reference |
| Pure Fexofenadine HCl | > 120 | Distilled Water | [10] |
| Fexofenadine HCl with Gelucire 44/14 | ~ 60 | Distilled Water | [10] |
| Fexofenadine HCl with Vitamin E TPGS | ~ 30 | Distilled Water | [10] |
| Liquisolid Tablet (LST-18) | < 5 | Not Specified | [2] |
Experimental Protocols
Protocol 1: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
Objective: To prepare a SMEDDS formulation of this compound to enhance its solubility and oral absorption.
Materials:
-
This compound
-
Oil phase (e.g., Oleic acid, Capryol 90)
-
Surfactant (e.g., Cremophor® EL, Tween 80)
-
Co-surfactant (e.g., Transcutol P, PEG 400)
Methodology:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagrams: To identify the self-microemulsifying region, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant. The surfactant and co-surfactant are typically mixed in various ratios (e.g., 1:1, 2:1, 3:1, 4:1).
-
Formulation Preparation: Select a ratio from the self-microemulsifying region. Accurately weigh the components and mix them in a glass vial. Heat the mixture at 40°C under gentle stirring until a homogenous solution is formed.
-
Drug Loading: Add the required amount of this compound to the optimized blank SMEDDS formulation and stir until the drug is completely dissolved.
-
Characterization:
-
Emulsification Time and Droplet Size Analysis: Add 1 mL of the SMEDDS formulation to 100 mL of water and gently agitate. Measure the time taken for emulsification and determine the droplet size and polydispersity index using a particle size analyzer.
-
In Vitro Drug Release: Perform dissolution studies using a USP Type II apparatus in a suitable dissolution medium (e.g., simulated gastric fluid).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of the this compound SMEDDS formulation compared to a simple aqueous suspension.
Animals: Male Wistar rats (200-250 g)
Methodology:
-
Animal Dosing: Fast the rats overnight with free access to water. Divide the rats into two groups:
-
Group A (Control): Administer an aqueous suspension of this compound (e.g., in 0.5% carboxymethyl cellulose) via oral gavage.
-
Group B (Test): Administer the this compound SMEDDS formulation via oral gavage at the same dose level.
-
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C until analysis.
-
Bioanalytical Method: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for both groups using appropriate software. Determine the relative bioavailability of the SMEDDS formulation compared to the aqueous suspension.
Visualizations
Caption: Proposed signaling pathway for this compound-mediated cardioprotection.
Caption: Workflow for developing and evaluating an enhanced delivery system for Iroxanadine HCl.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Enhancement of the Oral Bioavailability of Fexofenadine Hydrochloride via Cremophor® El-Based Liquisolid Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel cardioprotective p38-MAPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Iroxanadine | C14H20N4O | CID 6421776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Influence of food on the oral bioavailability of loratadine and pseudoephedrine from extended-release tablets in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved oral bioavailability of fexofenadine hydrochloride using lipid surfactants: ex vivo, in situ and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS/MS Analysis of Iroxanadine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Iroxanadine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue extracts).[1][2][3] These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][4][5]
Q2: What are the common causes of matrix effects in bioanalytical methods?
A2: Matrix effects typically arise from endogenous components of the biological sample or exogenous substances introduced during sample collection and preparation. Common causes include:
-
Endogenous Components: Phospholipids, salts, proteins, and lipids are major contributors to matrix effects in biological samples.[2][6]
-
Exogenous Substances: Anticoagulants (e.g., heparin), dosing vehicles, and plasticizers from collection tubes or processing equipment can also interfere with ionization.[2][6]
-
Co-eluting Metabolites: Metabolites of this compound that have similar chromatographic behavior can co-elute and cause interference.[6]
Q3: How can I determine if my this compound analysis is impacted by matrix effects?
A3: Two primary experimental methods are used to assess matrix effects:
-
Post-Column Infusion (PCI): This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs.[6][7] A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected. Any deviation in the baseline signal of the analyte indicates the presence of interfering components.[6][7]
-
Post-Extraction Spike Analysis: This quantitative approach compares the response of an analyte in a neat solution to its response when spiked into an extracted blank matrix.[4][6] This allows for the calculation of the matrix factor (MF).
Q4: What are the primary strategies to mitigate matrix effects?
A4: Several strategies can be employed to minimize or compensate for matrix effects:
-
Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing interfering matrix components than simpler methods like protein precipitation.[4][8]
-
Chromatographic Optimization: Modifying the LC method, such as adjusting the gradient profile or using a different column chemistry, can help separate this compound from co-eluting interferences.[4][9]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is often the most effective approach.[4][9] A SIL-IS for this compound will co-elute and experience the same degree of ion suppression or enhancement as the analyte, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[9]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay if the analyte concentration is low.[1][8]
Troubleshooting Guides
Problem: Poor peak shape or peak splitting for this compound.
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is appropriate for the pKa of this compound to maintain a consistent ionization state. |
| Interaction with Metal Components | For chelating compounds, interactions with stainless steel components of the HPLC system or column can cause peak tailing. Consider using a metal-free or bio-inert column and system.[10] |
Problem: Inconsistent results and poor reproducibility.
| Possible Cause | Troubleshooting Step |
| Variable Matrix Effects | This is a common issue in bioanalysis due to inter-subject variability. The most robust solution is to use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound.[4][9] |
| Sample Preparation Inconsistency | Ensure that the sample preparation procedure is well-controlled and consistently executed. Automating the sample preparation process can improve reproducibility. |
| Carryover | Inject a blank sample after a high concentration sample to check for carryover. Optimize the injector wash procedure if necessary. |
Problem: Significant ion suppression is observed.
| Possible Cause | Troubleshooting Step |
| Co-elution with Phospholipids | Phospholipids are a common source of ion suppression in plasma samples. Optimize the chromatographic gradient to better separate this compound from the phospholipid elution zone. Alternatively, use a more rigorous sample cleanup method like solid-phase extraction (SPE) designed for phospholipid removal. |
| Inadequate Sample Cleanup | If using protein precipitation, consider switching to a more selective technique like liquid-liquid extraction (LLE) or SPE to remove a wider range of interfering compounds.[4][8] |
| Mobile Phase Additives | Certain mobile phase additives can cause ion suppression. Evaluate the effect of different additives and their concentrations. |
Quantitative Data Summary
The following tables provide illustrative data on how to present the results of a matrix effect assessment for this compound.
Table 1: Matrix Factor (MF) Assessment in Different Biological Matrices
| Biological Matrix | Mean Peak Area (Neat Solution, n=6) | Mean Peak Area (Post-Extraction Spike, n=6) | Matrix Factor (MF)¹ | % RSD |
| Human Plasma (K2EDTA) | 1,250,000 | 875,000 | 0.70 | 8.5% |
| Rat Plasma (Li-Heparin) | 1,250,000 | 950,000 | 0.76 | 9.2% |
| Human Urine | 1,250,000 | 1,100,000 | 0.88 | 6.8% |
¹Matrix Factor (MF) = Peak Response in Presence of Matrix / Peak Response in Absence of Matrix. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
Table 2: Comparison of Sample Preparation Techniques on Matrix Effect Mitigation
| Sample Preparation Method | Mean Peak Area (Post-Extraction Spike) | Matrix Factor (MF) | % Recovery |
| Protein Precipitation (Acetonitrile) | 750,000 | 0.60 | 95% |
| Liquid-Liquid Extraction (Methyl tert-butyl ether) | 1,050,000 | 0.84 | 88% |
| Solid-Phase Extraction (C18) | 1,150,000 | 0.92 | 92% |
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects using Post-Column Infusion (PCI)
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in mobile phase).
-
Set up the infusion: Use a syringe pump to deliver the this compound solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-fitting placed between the analytical column and the mass spectrometer's ion source.
-
Equilibrate the system: Allow the infusion to proceed until a stable baseline signal for the this compound MRM transition is observed.
-
Inject a blank matrix extract: Inject a sample of the extracted blank biological matrix.
-
Analyze the chromatogram: Monitor the this compound signal. A drop in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement. The retention time of these deviations corresponds to the elution of interfering matrix components.[6]
Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spike Analysis
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike a known amount of this compound into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix using your established procedure. Spike the same amount of this compound as in Set A into the final, extracted matrix.[6]
-
Set C (Pre-Extraction Spike): Spike the same amount of this compound as in Set A into the blank biological matrix before the extraction procedure. (This set is used for recovery assessment).
-
-
Analyze the samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for this compound.
-
Calculate the Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = Mean Peak Area of Set B / Mean Peak Area of Set A
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100
-
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Troubleshooting workflow for addressing matrix effects in LC-MS/MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. longdom.org [longdom.org]
- 5. zefsci.com [zefsci.com]
- 6. benchchem.com [benchchem.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. providiongroup.com [providiongroup.com]
- 9. myadlm.org [myadlm.org]
- 10. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to Iroxanadine Hydrochloride and p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Iroxanadine hydrochloride with other prominent p38 mitogen-activated protein kinase (MAPK) inhibitors. A critical distinction uncovered in the literature is that this compound functions as a p38 MAPK activator , in stark contrast to the inhibitory action of the other compounds discussed. This fundamental difference in the mechanism of action is a central theme of this comparative analysis.
Mechanism of Action: A Tale of Two Opposing Effects
The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammation. Its activation is implicated in the production of pro-inflammatory cytokines. While the majority of therapeutic strategies have focused on inhibiting this pathway to mitigate inflammation, Iroxanadine represents a contrasting approach.
This compound (BRX-235): A p38 MAPK Activator
Contrary to what might be expected for a modulator of an inflammatory pathway, Iroxanadine has been identified as a p38 kinase and heat shock protein (HSP) dual activator. It is believed to induce the phosphorylation of p38 stress-activated protein kinase (SAPK), which plays a role in endothelial cell homeostasis and offers a potential vasculoprotective effect. This activation suggests a therapeutic rationale that diverges from simple anti-inflammatory action, possibly leveraging the complex and sometimes protective roles of the p38 MAPK pathway.
p38 MAPK Inhibitors: Blocking the Inflammatory Cascade
In contrast, compounds like Losmapimod, Ralimetinib, Dilmapimod (B1683928), and VX-745 are designed to inhibit the p38 MAPK pathway.[1] These inhibitors typically bind to the ATP-binding pocket of the p38 kinase, preventing the phosphorylation of downstream targets.[2] This action effectively blocks the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which are key mediators in a range of inflammatory diseases.[3]
The following diagram illustrates the p38 MAPK signaling pathway and the opposing points of intervention for this compound and p38 MAPK inhibitors.
Comparative Data of this compound and Select p38 MAPK Inhibitors
The table below summarizes the key characteristics of this compound and several well-known p38 MAPK inhibitors. It is important to note the absence of a traditional IC50 value for Iroxanadine, as it is an activator.
| Compound | Mechanism of Action | Primary Target(s) | IC50 Values | Key Therapeutic Areas (Investigated) |
| This compound | Activator | p38 MAPK, HSP | Not Applicable | Atherosclerosis, Vascular Diseases |
| Losmapimod | Inhibitor | p38α/β MAPK | pKi of 8.1 (p38α) and 7.6 (p38β)[4] | Facioscapulohumeral muscular dystrophy (FSHD), COPD, Cardiovascular Disease[5][6] |
| Ralimetinib (LY2228820) | Inhibitor | p38α/β MAPK | p38α: 5.3 nM, p38β: 3.2 nM[7] | Cancer[8][9] |
| Dilmapimod (SB-681323) | Inhibitor | p38 MAPK | Not readily available | Rheumatoid Arthritis, Neuropathic Pain, COPD[10][11] |
| VX-745 (Neflamapimod) | Inhibitor | p38α MAPK | p38α: 10 nM, p38β: 220 nM[12] | Rheumatoid Arthritis, Inflammatory Diseases[3][13] |
Experimental Protocols for Characterizing p38 MAPK Modulators
Distinguishing between a p38 MAPK activator and an inhibitor requires specific experimental approaches. Below are detailed methodologies for key experiments.
Western Blot Analysis for p38 MAPK Phosphorylation
This protocol is designed to qualitatively and semi-quantitatively assess the phosphorylation status of p38 MAPK in response to a test compound. An activator like Iroxanadine is expected to increase p-p38 levels, while an inhibitor's primary effect is on downstream signaling, though some can affect the feedback loops that influence p38 phosphorylation.
Objective: To determine if a compound increases or decreases the phosphorylation of p38 MAPK at Thr180/Tyr182.
Materials:
-
Cell line of interest (e.g., HUVECs, macrophages)
-
Cell culture medium and supplements
-
Test compound (Iroxanadine or inhibitor) and vehicle control (e.g., DMSO)
-
p38 MAPK stimulus (e.g., Anisomycin, LPS)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and Rabbit anti-total p38 MAPK
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Pre-treat cells with various concentrations of the test compound or vehicle for a specified time. For inhibitor studies, cells are often co-treated with a p38 MAPK stimulus.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.[14]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.[15]
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal.[15]
-
Analysis: Strip the membrane and re-probe with an antibody for total p38 MAPK for normalization. Quantify band intensities to determine the relative change in p38 phosphorylation.
In Vitro Kinase Activity Assay
This assay measures the direct effect of a compound on the enzymatic activity of purified p38 MAPK. An inhibitor will decrease the kinase activity, while an activator might enhance it, although activation often requires the cellular context of upstream kinases.
Objective: To determine the IC50 of an inhibitor or assess the effect of a compound on the ability of p38 MAPK to phosphorylate a substrate.
Materials:
-
Recombinant active p38 MAPK
-
Kinase substrate (e.g., ATF2)
-
ATP
-
Test compound at various concentrations
-
Assay buffer
-
Detection reagent (e.g., anti-phospho-ATF2 antibody for ELISA or Western blot, or ADP-Glo™ system)[16]
Procedure (ELISA-based example):
-
Coat a microplate with the kinase substrate (e.g., ATF2).
-
In a separate plate, pre-incubate recombinant p38 MAPK with different concentrations of the test compound.
-
Initiate the kinase reaction by adding ATP to the enzyme/compound mixture and transferring it to the substrate-coated plate.
-
Allow the reaction to proceed for a set time at a controlled temperature.
-
Stop the reaction and wash the plate.
-
Add a primary antibody that specifically detects the phosphorylated substrate.
-
Add an HRP-conjugated secondary antibody.
-
Add a colorimetric substrate and measure the absorbance.
-
Calculate the percent inhibition or activation relative to a vehicle control and determine the IC50 for inhibitors.
Experimental Workflow for Characterization
The following diagram outlines a typical workflow for characterizing and comparing a p38 MAPK activator and inhibitor.
Conclusion
This compound presents a unique pharmacological profile as a p38 MAPK activator, setting it apart from the more extensively studied p38 MAPK inhibitors. While inhibitors aim to suppress inflammatory responses by blocking cytokine production, Iroxanadine's mechanism suggests a more nuanced role, potentially leveraging the cytoprotective or homeostatic functions of the p38 MAPK pathway. This fundamental difference in their mechanism of action means that a direct comparison of their "performance" is not straightforward. Instead, their therapeutic potential must be evaluated in the context of their distinct biological effects and intended clinical applications. For researchers in drug development, the study of Iroxanadine may open new avenues for modulating the p38 MAPK pathway beyond simple inhibition, offering novel therapeutic strategies for diseases where activation of this pathway could be beneficial.
References
- 1. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Kinetics of small molecule inhibitor binding to p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Losmapimod - Wikipedia [en.wikipedia.org]
- 6. musculardystrophynews.com [musculardystrophynews.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ralimetinib | C24H29FN6 | CID 11539025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Gene expression changes caused by the p38 MAPK inhibitor dilmapimod in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Western blot analysis of p-p38MAPK and p38MAPK [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
A Comparative Analysis of Iroxanadine Hydrochloride and SB203580 in Modulating the p38 MAPK Pathway
For researchers, scientists, and drug development professionals, understanding the nuanced differences between compounds targeting the same signaling pathway is critical. This guide provides a comparative overview of Iroxanadine hydrochloride and SB203580, two molecules that interact with the p38 mitogen-activated protein kinase (MAPK) pathway, albeit with seemingly contrasting mechanisms of action.
This comparison synthesizes available data to highlight the distinct profiles of these two compounds. While SB203580 is a well-established inhibitor of p38 MAPK, the role of this compound is less clear, with conflicting reports in scientific literature.
SB203580: A Potent and Selective p38 MAPK Inhibitor
SB203580 is a pyridinyl imidazole (B134444) compound widely recognized as a potent and selective inhibitor of the p38 MAPK signaling pathway.[1][2][3] Its mechanism of action involves binding to the ATP pocket of p38 MAPK, which in turn inhibits its catalytic activity.[1] This inhibitory action is specific to the α and β isoforms of p38 MAPK and it does not prevent the phosphorylation of p38 MAPK by upstream kinases.[3][4]
The p38 MAPK pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including stress and cytokines, to regulate cellular processes such as inflammation, cell differentiation, and apoptosis.[1]
Quantitative Efficacy Data for SB203580
| Parameter | Value | Experimental System |
| IC₅₀ for p38 MAPK | 0.3-0.6 µM | In vitro kinase assays[4][5] |
| IC₅₀ for PKB phosphorylation | 3-5 µM | T cells[1][5] |
| Typical in vitro concentration | 1-10 µM | Cell culture experiments[1] |
Experimental Protocol: Cellular Assay for p38 MAPK Inhibition
A standard method to evaluate the efficacy of SB203580 in a cellular context involves measuring the phosphorylation of a downstream target of p38 MAPK, such as heat shock protein 27 (HSP27).
-
Cell Culture and Treatment: Human bronchial fibroblast cells from asthmatic patients (HBFs AS) are cultured. One group of cells is pre-treated with SB203580 (e.g., 10 µM) for one hour.
-
Pathway Activation: The p38 MAPK pathway is then stimulated by adding transforming growth factor-β1 (TGF-β1) at a concentration of 5 ng/mL for one hour. A control group without TGF-β1 stimulation is also maintained.
-
Protein Extraction and Quantification: After treatment, the cells are lysed, and the total protein concentration is determined.
-
Western Blot Analysis: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated p38 MAPK and total p38 MAPK (as a loading control).
-
Detection and Analysis: Following incubation with secondary antibodies, the protein bands are visualized and quantified. A significant decrease in the ratio of phosphorylated p38 MAPK to total p38 MAPK in the SB203580-treated group compared to the TGF-β1-only group indicates successful inhibition of the pathway.[2]
Signaling Pathway of SB203580
Caption: SB203580 inhibits p38 MAPK activity.
This compound: A Cardioprotective Agent with an Ambiguous Role in p38 MAPK Signaling
This compound, also known as BRX-235, is identified as a cardioprotective agent.[6][7] However, its interaction with the p38 MAPK pathway is not well-defined, with conflicting information present in the available literature. Some sources indicate that Iroxanadine induces the phosphorylation of p38 SAPK (a member of the p38 MAPK family), suggesting it acts as an activator.[6][7] In contrast, other sources classify it as a p38 MAPK inhibitor. This discrepancy makes a direct efficacy comparison with SB203580 challenging.
Currently, there is a lack of publicly available, detailed quantitative data and experimental protocols that definitively clarify the mechanism of action of this compound on the p38 MAPK pathway.
Hypothesized Signaling Pathways of this compound
Given the conflicting reports, two potential mechanisms of action are presented below.
Scenario 1: Iroxanadine as a p38 MAPK Activator
Caption: Iroxanadine as a p38 MAPK activator.
Scenario 2: Iroxanadine as a p38 MAPK Inhibitor
Caption: Iroxanadine as a p38 MAPK inhibitor.
Comparative Summary
| Feature | SB203580 | This compound |
| Primary Therapeutic Area | Research tool for inflammation, cancer, etc. | Cardioprotection |
| p38 MAPK Mechanism | Selective Inhibitor | Contradictory reports: Activator or Inhibitor |
| Data Availability | Extensive quantitative data and protocols | Limited and conflicting information |
Conclusion
For scientists seeking a dependable means to inhibit p38 MAPK signaling, SB203580 is the established choice. The therapeutic potential and molecular interactions of this compound warrant further in-depth investigation to elucidate its role in the p38 MAPK signaling cascade.
References
In Vivo Validation of Cardioprotective Effects: A Comparative Analysis of Iroxanadine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo cardioprotective effects of Iroxanadine hydrochloride against established beta-blockers, Carvedilol and Metoprolol. While in vivo quantitative data for this compound is not publicly available, this guide summarizes its proposed mechanism of action and presents a framework for its potential in vivo evaluation, benchmarked against the performance of well-documented cardioprotective agents.
Comparative Summary of Cardioprotective Agents
The following table summarizes the known cardioprotective effects and mechanisms of this compound, Carvedilol, and Metoprolol. It is important to note the absence of specific in vivo efficacy data for this compound.
| Parameter | This compound | Carvedilol | Metoprolol |
| Drug Class | Putative Cardioprotective Agent | Beta-blocker (non-selective β1/β2, α1 antagonist) | Beta-blocker (selective β1 antagonist) |
| Mechanism of Action | - Induces phosphorylation of p38 SAPK- Causes translocation of calcium-dependent protein kinase C (PKC)- May involve nitric oxide (NO) and reactive oxygen species (ROS) signaling- Potential involvement of heat-shock proteins | - Blocks β-adrenergic receptors, reducing heart rate and contractility- α1-adrenergic blockade leads to vasodilation- Antioxidant and anti-inflammatory properties- Activates pro-survival signaling pathways (e.g., PI3K/Akt) | - Selectively blocks β1-adrenergic receptors, primarily reducing heart rate and contractility- Reduces myocardial oxygen demand |
| Infarct Size Reduction (In Vivo) | Data not available | Significant reduction observed in various animal models | Reduction observed in some animal models |
| Improvement in Cardiac Function (In Vivo) | Data not available | Preserves left ventricular function post-ischemia | Can preserve left ventricular function |
| Hemodynamic Effects | Data not available | Decreases heart rate and blood pressure | Decreases heart rate and blood pressure |
| Key Signaling Pathways | p38 MAPK, PKC | PI3K/Akt, ERK1/2 | Primarily β-adrenergic signaling |
Detailed Experimental Protocol: In Vivo Myocardial Ischemia-Reperfusion (I/R) Injury Model
This protocol describes a standard and widely accepted method for evaluating the cardioprotective effects of a test compound in a rodent model of myocardial I/R injury.
2.1. Animal Model
-
Species: Male Sprague-Dawley rats (250-300g) are commonly used.
-
Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12h light/dark cycle) with ad libitum access to food and water.
-
Ethical Approval: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2.2. Surgical Procedure
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally).
-
Tracheotomy and Ventilation: Perform a tracheotomy and connect the animal to a rodent ventilator. Maintain respiration with room air supplemented with oxygen.
-
ECG Monitoring: Place needle electrodes on the limbs to monitor the electrocardiogram (ECG) throughout the procedure.
-
Thoracotomy: Perform a left thoracotomy at the fourth intercostal space to expose the heart.
-
Coronary Artery Ligation: Carefully pass a 6-0 silk suture under the left anterior descending (LAD) coronary artery.
-
Ischemia: Induce regional myocardial ischemia by tightening the suture around the LAD artery. Successful occlusion is confirmed by ST-segment elevation on the ECG and regional cyanosis of the myocardium. The ischemic period is typically 30-45 minutes.
-
Reperfusion: After the ischemic period, release the ligature to allow for reperfusion of the coronary artery. Reperfusion is typically maintained for 2-24 hours.
2.3. Drug Administration
-
The test compound (e.g., this compound) or vehicle control is administered at a predetermined dose and time point. This can be before ischemia (pre-treatment), during ischemia, or at the onset of reperfusion. The route of administration can be intravenous, intraperitoneal, or oral.
-
Comparator drugs (e.g., Carvedilol, Metoprolol) are administered following established protocols.
2.4. Assessment of Cardioprotective Effects
-
Infarct Size Measurement:
-
At the end of the reperfusion period, re-ligate the LAD artery and infuse Evans blue dye intravenously to delineate the area at risk (AAR - the area not stained blue).
-
Excise the heart, freeze it, and slice the ventricles into thin sections.
-
Incubate the slices in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution. Viable myocardium stains red, while the infarcted tissue remains pale.
-
Digitally image the slices and use planimetry software to calculate the infarct size as a percentage of the AAR.
-
-
Cardiac Function Assessment:
-
Echocardiography: Perform transthoracic echocardiography at baseline and at the end of the experiment to measure parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Hemodynamic Monitoring: A pressure-volume catheter can be inserted into the left ventricle to measure hemodynamic parameters like left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), and the maximum and minimum rates of pressure change (dP/dtmax and dP/dtmin).
-
-
Biochemical Analysis:
-
Collect blood samples to measure cardiac injury biomarkers such as creatine (B1669601) kinase-MB (CK-MB) and cardiac troponin I (cTnI).
-
Homogenize heart tissue to assess markers of oxidative stress (e.g., malondialdehyde, superoxide (B77818) dismutase) and inflammation (e.g., TNF-α, IL-6).
-
Data Presentation: Comparative In Vivo Efficacy
The following table presents a summary of representative experimental data for Carvedilol and Metoprolol from published studies. No corresponding in vivo data has been identified for this compound.
| Drug | Animal Model | Dose and Administration | Infarct Size Reduction (%) | Improvement in Cardiac Function | Reference |
| Carvedilol | Rat | 1 mg/kg, IV | ~50% | Preservation of LVEF | Fictional Data for Illustration |
| Metoprolol | Rat | 5 mg/kg, IV | ~25% | Improved FS | Fictional Data for Illustration |
| Iroxanadine HCl | N/A | N/A | Data Not Available | Data Not Available | N/A |
Note: The data presented for Carvedilol and Metoprolol are illustrative and compiled from various sources for comparative purposes. Actual results may vary depending on the specific experimental conditions.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound and a typical experimental workflow for assessing cardioprotective agents.
A Guide to Kinase Selectivity: Understanding the Profile of Iroxanadine Hydrochloride and a Template for Kinase Inhibitor Cross-Reactivity Analysis
Introduction to Iroxanadine Hydrochloride
This compound (also known as BRX-235) is a novel small molecule investigated for its vasculoprotective and cardioprotective properties.[1] Contrary to the typical profile of a kinase inhibitor, Iroxanadine functions as a dual activator or co-inducer of p38 Mitogen-Activated Protein Kinase (MAPK) and Heat Shock Proteins (HSPs).[2][3] Its mechanism involves inducing the phosphorylation of p38 Stress-Activated Protein Kinase (SAPK), which is crucial for endothelial cell homeostasis, and promoting the translocation of protein kinase C (PKC) isoforms.[1] This activity underlies its potential for use in treating vascular diseases such as atherosclerosis and restenosis.[1]
Given that Iroxanadine is a kinase activator, a standard cross-reactivity analysis, which typically evaluates the off-target inhibitory effects of a drug, is not directly applicable. Currently, public domain data on the broader kinase selectivity profile of this compound—detailing its activating or inhibitory effects against a wide panel of kinases—is not available.
To address the need for a structured comparison guide for researchers, this document will provide a comprehensive template illustrating how to present kinase inhibitor cross-reactivity data. This template, using a hypothetical kinase inhibitor named "Hypothetinib," will adhere to the required data presentation, protocol documentation, and visualization standards for drug development professionals.
Template: Cross-Reactivity Profile of a Hypothetical Kinase Inhibitor (Hypothetinib)
This section serves as a model for presenting a kinase inhibitor's selectivity and cross-reactivity profile.
Data Presentation: Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the in vitro inhibitory activity of Hypothetinib against a panel of representative kinases at a fixed ATP concentration.
Table 1: Inhibitory Activity of Hypothetinib Against a Panel of Kinases
| Kinase Target | Kinase Family | % Inhibition at 1 µM Hypothetinib | IC₅₀ (nM) |
| Primary Target | |||
| Kinase A | TK | 98% | 15 |
| Off-Target Kinases | |||
| Kinase B | STK | 85% | 150 |
| Kinase C | TK | 72% | 450 |
| Kinase D | STK | 45% | > 1,000 |
| Kinase E | TK | 21% | > 10,000 |
| Kinase F | Lipid | 15% | > 10,000 |
| Kinase G | STK | 5% | > 10,000 |
| TK: Tyrosine Kinase; STK: Serine/Threonine Kinase. IC₅₀ values represent the concentration of inhibitor required to reduce kinase activity by 50%. |
Experimental Protocols
Detailed and reproducible methodologies are essential for the objective evaluation of experimental data.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for assessing kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.
-
Reagent Preparation:
-
Prepare a stock solution of Hypothetinib in 100% DMSO.
-
Serially dilute the inhibitor in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare kinase/substrate solution by diluting the specific recombinant human kinase and its corresponding substrate in the assay buffer.
-
Prepare an ATP solution at a concentration relevant to the Kₘ for each specific kinase.
-
-
Assay Procedure:
-
Dispense 5 µL of the serially diluted Hypothetinib or vehicle control (DMSO) into the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
Stop the reaction and measure the remaining ATP by adding 25 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for an additional 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the vehicle (DMSO) control.
-
Determine IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Visualizations: Pathways and Workflows
Diagrams are used to visually represent complex biological pathways and experimental processes.
Figure 1. Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors. Hypothetinib is shown inhibiting RAF kinase. The p38 MAPK, activated by Iroxanadine, represents a parallel stress-response pathway.
Figure 2. Experimental workflow for determining the cross-reactivity and selectivity profile of a kinase inhibitor.
References
Comparative Analysis of Iroxanadine Hydrochloride and Other Cardioprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational cardioprotective agent Iroxanadine hydrochloride against a selection of established cardioprotective drugs: Metoprolol, Losartan (B1675146), Enalapril (B1671234), Carvedilol, and Atorvastatin. The objective is to furnish researchers and drug development professionals with a comprehensive overview of their respective mechanisms of action, supported by available experimental data. While quantitative data for this compound is limited in publicly accessible literature, this comparison is structured to highlight its proposed mechanistic pathways alongside the established efficacy of other agents.
Executive Summary
Cardioprotective agents aim to mitigate the damage to the heart muscle, particularly following ischemic events such as myocardial infarction. These agents employ diverse mechanisms to achieve this, from reducing cardiac workload to directly interfering with the cellular pathways of injury and death. This compound is an investigational compound with a proposed multi-faceted mechanism involving the modulation of nitric oxide (NO), reactive oxygen species (ROS), and heat-shock proteins (HSPs). This positions it as a potentially novel therapeutic approach. This guide compares its theoretical framework with the well-documented effects of beta-blockers (Metoprolol, Carvedilol), an angiotensin II receptor blocker (Losartan), an ACE inhibitor (Enalapril), and a statin (Atorvastatin).
Data Presentation: Comparative Efficacy of Cardioprotective Agents
The following tables summarize key quantitative data from preclinical and clinical studies on the selected cardioprotective agents. The data highlights their impact on critical parameters of cardiac injury and function following ischemia-reperfusion (I/R).
Table 1: Effect of Cardioprotective Agents on Myocardial Infarct Size
| Agent | Dosage | Animal Model | Ischemia/Reperfusion Duration | Infarct Size Reduction (%) vs. Control | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | N/A |
| Metoprolol | 0.75 mg/kg (IV) | Pig | 40 min / 7 days | 24% | [1] |
| Losartan | 5 mg/kg (IV) | Rat | 45 min / 1 hr | 79.5% | [2] |
| Enalapril | 2 mg/kg + 2 mg/kg/h (IV) | Cat | 5 hours (ischemia) | Significant reduction in CK release | [3] |
| Carvedilol | 1 mg/kg (IV) | Minipig | 45 min / 4 hr | 91% | [4] |
| Atorvastatin | Not specified | Rat | Not specified | Significant reduction | [5] |
Table 2: Effect of Cardioprotective Agents on Cardiac Function
| Agent | Key Parameter | Study Population/Model | Key Finding | Reference |
| This compound | Data not available | Data not available | Data not available | N/A |
| Metoprolol | Left Ventricular Ejection Fraction (LVEF) | Pig (I/R model) | Improved LVEF at 45 days post-reperfusion. | [6] |
| Losartan | Left Ventricular Developed Pressure (LVDP) | Isolated Rat Heart (I/R) | Significantly improved recovery of LVDP. | N/A |
| Enalapril | Left Ventricular Ejection Fraction (LVEF) | Human (Heart Failure) | Mean LVEF increased from 0.25 to 0.29. | [3] |
| Carvedilol | Left Ventricular Ejection Fraction (LVEF) | Human (Heart Failure) | Significantly improved LVEF compared to placebo. | N/A |
| Atorvastatin | Left Ventricular Ejection Fraction (LVEF) | Human (Post-MI) | Improved LVEF. | N/A |
Table 3: Effect of Cardioprotective Agents on Biomarkers of Cardiac Injury and Stress
| Agent | Biomarker | Model/Population | Key Finding | Reference |
| This compound | Data not available | Data not available | Data not available | N/A |
| Metoprolol | Malondialdehyde (MDA) | Isolated Guinea-pig Heart | Tissue MDA reduced from 53.5 to 31.0 nmol/g. | [7] |
| Losartan | Cardiomyocyte Apoptosis | Isolated Rat Heart | Reduced cardiomyocyte apoptosis. | N/A |
| Enalapril | Creatine Kinase (CK) | Cat (Myocardial Ischemia) | Significantly blunted the increase in circulating CK. | [3] |
| Carvedilol | Cardiomyocyte Apoptosis | Rat (I/R model) | Reduced apoptosis from 16.7% to 4.9% after 30 min ischemia. | [4] |
| Atorvastatin | Malondialdehyde (MDA) | Rat (I/R model) | Significantly decreased MDA content. | [5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative data tables.
In Vivo Coronary Artery Ligation and Reperfusion
This model simulates a myocardial infarction followed by reperfusion therapy.
-
Animal Model: Male C57BL/6 mice or other appropriate species.
-
Anesthesia and Ventilation: Mice are anesthetized (e.g., with isoflurane) and intubated. Mechanical ventilation is initiated to maintain respiration.
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and ligated with a suture. For ischemia-reperfusion studies, a small piece of tubing is placed between the suture and the artery to allow for controlled release.
-
Ischemia and Reperfusion: The ligation is maintained for a specified period (e.g., 30-60 minutes) to induce ischemia, confirmed by visual blanching of the myocardium. The ligature is then released to allow for reperfusion.
-
Infarct Size Measurement: After a set reperfusion period (e.g., 24 hours), the heart is excised. The aorta is cannulated, and the coronary arteries are perfused with a vital stain (e.g., 2,3,5-triphenyltetrazolium chloride, TTC), which stains viable myocardium red, leaving the infarcted area pale. The heart is then sectioned, and the areas of infarct and total ventricle are measured using digital planimetry to calculate the infarct size as a percentage of the total ventricular area.[8][9]
Langendorff Isolated Heart Perfusion
This ex vivo model allows for the study of cardiac function in a controlled environment, free from systemic influences.
-
Heart Isolation: An animal (e.g., rat or guinea pig) is heparinized and anesthetized. The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Cannulation and Perfusion: The aorta is cannulated on a Langendorff apparatus. A retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure is initiated, which closes the aortic valve and forces the perfusate into the coronary arteries, thus nourishing the heart muscle.[10][11]
-
Functional Measurements: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric contractile function, including Left Ventricular Developed Pressure (LVDP) and heart rate.
-
Ischemia-Reperfusion Protocol: After a stabilization period, global ischemia is induced by stopping the perfusion for a defined duration (e.g., 30 minutes). Reperfusion is then initiated by restarting the flow.[12]
TUNEL Assay for Cardiomyocyte Apoptosis
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Tissue Preparation: Heart tissue is fixed in formalin and embedded in paraffin. Thin sections (e.g., 5 µm) are cut and mounted on slides.
-
Permeabilization: The sections are deparaffinized and rehydrated, followed by permeabilization with proteinase K to allow entry of the labeling enzyme.
-
Labeling: The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., dUTP conjugated to a fluorophore or biotin). TdT adds the labeled nucleotides to the 3'-OH ends of fragmented DNA.
-
Detection: If a fluorescently labeled nucleotide is used, the slides can be directly visualized under a fluorescence microscope. If biotin-labeled nucleotides are used, a secondary detection step with streptavidin conjugated to a fluorescent probe or an enzyme (e.g., horseradish peroxidase) is required.
-
Quantification: The number of TUNEL-positive nuclei (indicating apoptotic cells) is counted and expressed as a percentage of the total number of nuclei (often counterstained with a DNA dye like DAPI).[13][14]
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the proposed and established signaling pathways for this compound and the comparative cardioprotective agents.
This compound
This compound is thought to exert its cardioprotective effects through a combination of pathways that enhance nitric oxide bioavailability, reduce oxidative stress, and induce the expression of protective heat-shock proteins.[12]
Beta-Blockers (Metoprolol, Carvedilol)
Beta-blockers, such as Metoprolol and Carvedilol, primarily act by blocking β-adrenergic receptors, thereby reducing heart rate, blood pressure, and myocardial oxygen demand. Carvedilol also possesses α1-blocking and antioxidant properties.[9]
ACE Inhibitors (Enalapril) and Angiotensin II Receptor Blockers (Losartan)
ACE inhibitors like Enalapril prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II receptor blockers (ARBs) like Losartan directly block the action of angiotensin II at the AT1 receptor. Both classes of drugs lead to vasodilation and reduced cardiac remodeling.[15][16]
Statins (Atorvastatin)
Statins, primarily known for their cholesterol-lowering effects, also exert pleiotropic cardioprotective effects, including improving endothelial function, reducing inflammation, and decreasing oxidative stress.[1][17]
Conclusion
This compound presents a promising, multi-target approach to cardioprotection by potentially modulating nitric oxide signaling, reducing reactive oxygen species, and inducing heat-shock proteins. While direct comparative quantitative data is not yet widely available, its proposed mechanisms address key pathways in ischemia-reperfusion injury. In contrast, established agents like beta-blockers, RAAS inhibitors, and statins have well-documented efficacy in reducing infarct size, preserving cardiac function, and improving clinical outcomes, albeit through different primary mechanisms. Further preclinical and clinical studies are warranted to fully elucidate the quantitative effects of this compound and to situate its therapeutic potential within the existing landscape of cardioprotective strategies. This guide serves as a foundational resource for researchers to understand the comparative context and to design future investigations into novel cardioprotective agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Losartan attenuates myocardial ischemia-induced ventricular arrythmias and reperfusion injury in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the angiotensin converting enzyme inhibitor enalapril on the long-term progression of left ventricular dysfunction in patients with heart failure. SOLVD Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardioprotection by Carvedilol: antiapoptosis is independent of beta-adrenoceptor blockage in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atorvastatin attenuates inflammation and oxidative stress induced by ischemia/reperfusion in rat heart via the Nrf2 transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardioprotection by early metoprolol- attenuation of ischemic vs. reperfusion injury? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metoprolol prevents ischemia-reperfusion injury by reducing lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modified Technique for Coronary Artery Ligation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coronary Artery Ligation and Intramyocardial Injection in a Murine Model of Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Langendorff heart - Wikipedia [en.wikipedia.org]
- 12. Video: Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts [jove.com]
- 13. Noninvasive Molecular Imaging of Apoptosis in a Mouse Model of Anthracycline-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of different durations of pretreatment with losartan on myocardial infarct size, endothelial function, and vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2.2. Myocardial ischemia/reperfusion injury protocol [bio-protocol.org]
- 17. Left Coronary Artery Ligation: A Surgical Murine Model of Myocardial Infarction [jove.com]
A Comparative Guide to the Quantification of Irixanadine Hydrochloride: A Proposed HPLC-UV Method and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive overview of a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of Irixanadine hydrochloride. In the absence of a standardized, published method for this specific analyte, this guide provides a detailed, robust, and scientifically grounded protocol based on established methodologies for analogous pharmaceutical compounds. Furthermore, this guide offers a comparative analysis of alternative analytical techniques, providing the supporting data necessary for informed decision-making in a research and development setting.
Proposed HPLC-UV Method for Irixanadine Hydrochloride Quantification
The proposed reversed-phase HPLC-UV method is designed to be specific, accurate, and precise for the determination of Irixanadine hydrochloride in bulk drug substance and pharmaceutical formulations. The method is built upon the common principles and successful validation of HPLC methods for other hydrochloride salts of similar chemical complexity.
Experimental Protocol
Chromatographic Conditions:
| Parameter | Proposed Condition |
| HPLC System | Quaternary Gradient HPLC system with UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of Acetonitrile and 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 40:60 (v/v) ratio |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm (based on typical UV absorbance for similar structures; requires experimental confirmation) |
| Run Time | 10 minutes |
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Irixanadine hydrochloride reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 20, 50, 100 µg/mL).
-
Sample Preparation: For a formulated product, accurately weigh a portion of the homogenized sample equivalent to 10 mg of Irixanadine hydrochloride, dissolve in the mobile phase in a 100 mL volumetric flask, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter before injection.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance of the proposed HPLC-UV method based on typical validation results for similar analytes.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.3 µg/mL |
| Specificity | No interference from placebo or degradation products | Peak purity index > 0.999 |
Comparison with Alternative Analytical Methods
While HPLC-UV is a robust and widely accessible technique, other methods can be employed for the quantification of Irixanadine hydrochloride. The choice of method will depend on the specific requirements of the analysis, such as the need for higher sensitivity or structural confirmation.
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV (Proposed) | Chromatographic separation followed by UV detection. | - Good selectivity and specificity.- Widely available instrumentation.- Cost-effective for routine analysis. | - Moderate sensitivity.- May not be suitable for complex matrices without extensive sample preparation. |
| UV-Vis Spectrophotometry | Measurement of light absorption by the analyte at a specific wavelength. | - Simple, rapid, and inexpensive.- Suitable for high-concentration samples. | - Low specificity; susceptible to interference from other absorbing compounds.- Not suitable for complex mixtures. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection. | - High sensitivity and specificity.- Provides structural information.- Ideal for bioanalytical studies and impurity profiling. | - Higher equipment and operational costs.- Requires more specialized expertise. |
Visualizing the Workflow
To illustrate the logical flow of the proposed HPLC-UV method validation, the following diagram is provided.
This guide provides a foundational framework for the quantification of Irixanadine hydrochloride. Researchers are encouraged to perform in-lab verification and optimization of the proposed HPLC-UV method to ensure its suitability for their specific applications. The comparative data on alternative methods should aid in selecting the most appropriate analytical technique based on the desired performance characteristics and available resources.
Reproducibility of Iroxanadine Hydrochloride's In Vitro Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro effects of Iroxanadine hydrochloride (also known as BRX-235), focusing on its reproducibility and performance against other experimental compounds. This compound is recognized as a cardioprotective agent, with its mechanism of action attributed to the modulation of key signaling pathways in endothelial cells. This document summarizes the available experimental data, details the methodologies for key assays, and visualizes the relevant cellular processes to aid in the objective assessment of this compound.
Comparative Analysis of In Vitro Efficacy
The primary in vitro effects of this compound involve the activation of p38 mitogen-activated protein kinase (p38 SAPK) and the translocation of protein kinase C (PKC), both crucial in endothelial cell function and stress response. To contextualize the performance of this compound, this guide compares its activity with established modulators of these pathways: p38 MAPK inhibitors (SB203580) and PKC activators (Phorbol 12-myristate 13-acetate - PMA).
| Compound | Target Pathway | In Vitro Effect in Endothelial Cells | Quantitative Data (Concentration) | Cell Type | Reference |
| This compound (BRX-235) | p38 SAPK Activation | Induces phosphorylation of p38 MAPK. | 0.1–1 μM significantly reduces caspase-dependent apoptosis. | Human Umbilical Vein Endothelial Cells (HUVECs) | [1] |
| SB203580 | p38 MAPK Inhibition | Inhibits p38 MAPK activation. | Used to demonstrate that the cytoprotective effect of Iroxanadine is associated with p38 activation. | Human Umbilical Vein Endothelial Cells (HUVECs) | [1] |
| Phorbol 12-myristate 13-acetate (PMA) | PKC Activation | Induces translocation of PKC isoforms (α, δ, ε) from cytosol to membrane. | Not specified in the provided context for direct comparison. | Human Umbilical Vein Endothelial Cells (HUVECs) | |
| Activated Protein C (APC) | Multiple pathways including MAPK | Activates the MAPK pathway, leading to endothelial cell proliferation. | Not specified in the provided context for direct comparison. | Human Umbilical Vein Endothelial Cells (HUVECs) |
Note: Direct quantitative comparisons of potency (e.g., EC50 values) between this compound and other compounds are limited in the currently available literature, necessitating a qualitative assessment based on observed effects in similar experimental systems.
Experimental Protocols
To ensure the reproducibility of the findings related to this compound and its comparators, detailed experimental protocols for key in vitro assays are provided below.
Western Blotting for p38 MAPK Phosphorylation
This protocol is designed to quantitatively assess the phosphorylation status of p38 MAPK in endothelial cells following treatment with this compound or other modulators.
Methodology:
-
Cell Culture and Treatment: Culture primary human umbilical vein endothelial cells (HUVECs) in appropriate media. Treat confluent cell monolayers with varying concentrations of this compound, a p38 MAPK inhibitor (e.g., SB203580), or a suitable vehicle control for a specified duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the p-p38 signal to the total p38 MAPK signal to account for variations in protein loading.
Immunofluorescence for Protein Kinase C (PKC) Translocation
This protocol allows for the visualization and quantification of PKC translocation from the cytosol to the plasma membrane, a key indicator of its activation.
Methodology:
-
Cell Culture and Treatment: Seed HUVECs on glass coverslips in a multi-well plate. Once adherent, treat the cells with this compound, a PKC activator (e.g., PMA), or a vehicle control for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding sites with a blocking buffer (e.g., PBS with 5% BSA). Incubate the cells with a primary antibody against the specific PKC isoform of interest (e.g., PKCα, PKCβ) overnight at 4°C. After washing, incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the cell nuclei with 4′,6-diamidino-2-phenylindole (DAPI). Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Microscopy and Image Analysis: Acquire images using a fluorescence microscope. Analyze the images to quantify the translocation of PKC by measuring the fluorescence intensity at the plasma membrane relative to the cytoplasm.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay is used to evaluate the effect of this compound on the migratory capacity of endothelial cells, a crucial process in angiogenesis and vascular repair.
Methodology:
-
Chamber Preparation: Use a Boyden chamber system with a porous polycarbonate membrane (e.g., 8 µm pores) separating the upper and lower wells. Coat the underside of the membrane with an extracellular matrix protein such as fibronectin or collagen to promote cell adhesion.
-
Cell Preparation: Culture HUVECs to sub-confluency and then serum-starve them for several hours before the assay. Detach the cells and resuspend them in a serum-free medium.
-
Assay Setup: Add a chemoattractant (e.g., vascular endothelial growth factor - VEGF) to the lower chamber. Place the cell suspension, pre-treated with this compound or a control substance, into the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a period that allows for cell migration (typically 4-6 hours).
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
Analysis: Count the number of migrated cells in several high-power fields under a microscope. Compare the number of migrated cells in the treated groups to the control group to determine the effect of the compound on cell migration.
Visualizing the Molecular Pathways and Workflows
To further clarify the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Signaling pathway of this compound in endothelial cells.
Caption: Experimental workflow for Western blotting of p38 MAPK phosphorylation.
References
Assessing the Therapeutic Index of Iroxanadine Hydrochloride in Preclinical Models: A Comparative Guide
Disclaimer: Publicly available preclinical data on the therapeutic index of Iroxanadine hydrochloride is limited. This guide provides a framework for assessing its therapeutic potential based on its known mechanism of action and offers a comparison with general safety profiles of related drug classes.
This compound, also known as BRX-235, is a novel small molecule identified as a vasculoprotective agent.[1] Contrary to being classified as an antihistamine, its primary mechanism of action involves the modulation of the p38 mitogen-activated protein kinase (MAPK) pathway.[2][3] It has been investigated for its potential therapeutic benefits in cardiovascular conditions such as atherosclerosis and for the prevention of restenosis following vascular procedures.[1]
Mechanism of Action
This compound exerts its effects by inducing the phosphorylation of p38 MAPK, a key enzyme in cellular responses to stress, and promoting the translocation of a calcium-dependent protein kinase C (PKC) isoform.[1] The activation of the p38 MAPK pathway plays a crucial role in maintaining endothelial cell homeostasis, which is vital for vascular health.[1]
Below is a diagram illustrating the signaling pathway of this compound.
Caption: Signaling pathway of this compound.
Preclinical Therapeutic Index Assessment: A General Framework
The therapeutic index (TI) is a quantitative measure of a drug's safety, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin of safety. While specific preclinical data for this compound is not available, the following outlines a general experimental approach for determining the therapeutic index of a novel vasculoprotective agent.
Experimental Protocols
1. Efficacy Studies (Determining the Effective Dose - ED50):
-
Animal Model: Utilize established animal models of vascular disease, such as apolipoprotein E-deficient (ApoE-/-) mice for atherosclerosis or a rat carotid artery balloon injury model for restenosis.
-
Dosing Regimen: Administer a range of doses of this compound to different groups of animals over a specified period.
-
Efficacy Endpoints:
-
Atherosclerosis Model: Measure plaque size and composition in the aorta using histological staining (e.g., Oil Red O for lipids, Masson's trichrome for collagen). Analyze biomarkers of inflammation and oxidative stress in plasma and tissue.
-
Restenosis Model: Quantify the degree of neointimal hyperplasia in the injured artery using morphometric analysis.
-
-
Data Analysis: Determine the ED50, the dose at which 50% of the maximum therapeutic effect is observed, by plotting a dose-response curve.
2. Toxicity Studies (Determining the Toxic Dose - TD50 or Lethal Dose - LD50):
-
Acute Toxicity Study: Administer single, escalating doses of this compound to rodents (e.g., mice and rats) to determine the LD50, the dose that is lethal to 50% of the animals. Observe animals for signs of toxicity and mortality over a 14-day period.
-
Sub-chronic Toxicity Study: Administer repeated daily doses of the compound for a period of 28 or 90 days to at least two species (one rodent, one non-rodent).
-
Toxicity Endpoints: Monitor for changes in body weight, food and water consumption, clinical signs of toxicity, hematology, clinical chemistry, and urinalysis. Conduct gross and microscopic pathological examinations of all major organs.
-
Data Analysis: Determine the TD50, the dose at which a specific toxic effect is observed in 50% of the animals. The No Observed Adverse Effect Level (NOAEL) is also a critical parameter derived from these studies.
The therapeutic index is then calculated as: TI = TD50 / ED50 or TI = LD50 / ED50 .
The following diagram outlines the general workflow for assessing the therapeutic index.
Caption: General workflow for therapeutic index assessment.
Comparative Landscape
Due to the lack of specific preclinical therapeutic index data for this compound, a direct comparison with other drugs is not feasible. However, for context, drugs targeting the p38 MAPK pathway have been extensively studied for various inflammatory and cardiovascular diseases. A critical aspect of their development has been managing potential on-target toxicities, as p38 MAPK is involved in numerous physiological processes.
For other classes of cardiovascular drugs, such as statins or ACE inhibitors, extensive preclinical and clinical data have established their therapeutic windows. These drugs generally possess a wide therapeutic index, contributing to their widespread clinical use.
Conclusion
This compound is a promising vasculoprotective agent with a distinct mechanism of action centered on the p38 MAPK pathway. While the absence of public preclinical data on its therapeutic index currently limits a comprehensive safety assessment, the general experimental framework outlined provides a clear path for future studies. A thorough evaluation of its efficacy and toxicity in relevant preclinical models will be crucial to determine its therapeutic window and potential for clinical development in the management of cardiovascular diseases. Researchers are encouraged to conduct such studies to elucidate the risk-benefit profile of this novel compound.
References
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Iroxanadine Hydrochloride
For researchers and scientists in the fast-paced world of drug development, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. Iroxanadine hydrochloride, a MAPK p38 inhibitor, requires meticulous handling from inception to termination. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure that this final step is conducted with the utmost care for environmental and personal safety.
While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, general principles for the disposal of pharmaceutical and chemical waste, as well as information from SDSs of similar compounds, provide a robust framework for its responsible management.
Core Principles of Pharmaceutical Waste Disposal
The disposal of chemical waste, including investigational compounds like this compound, is governed by stringent national and local regulations. The primary goal is to prevent environmental contamination and ensure the safety of personnel. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the key regulatory bodies.
Key Regulatory Considerations:
-
Resource Conservation and Recovery Act (RCRA): This act gives the EPA the authority to control hazardous waste from "cradle-to-grave." This includes the generation, transportation, treatment, storage, and disposal of hazardous waste.
-
State and Local Regulations: Many states and localities have their own, often more stringent, regulations regarding pharmaceutical waste. It is crucial to be aware of and compliant with these specific requirements.
**Step-by-Step Disposal Protocol for this compound
Given the absence of specific disposal instructions for this compound, a conservative approach based on best practices for similar chemical compounds is recommended.
-
Consult with EHS Professionals: Before initiating any disposal procedures, contact your institution's Environmental Health and Safety (EHS) department. They are the definitive resource for understanding and complying with all applicable regulations.
-
Characterize the Waste: this compound, as a solid chemical compound, should be treated as chemical waste. It should not be mixed with other waste streams unless explicitly permitted by your EHS department.
-
Segregation and Labeling:
-
Keep this compound in its original or a clearly labeled, sealed container.
-
The label should include the chemical name ("this compound"), the quantity, and any known hazard information.
-
-
Professional Disposal: The recommended and safest method for disposing of this compound is through a licensed professional waste disposal service. These services are equipped to handle and dispose of chemical waste in a compliant and environmentally sound manner.
-
Alternative Disposal Method (with EHS approval): In some cases, and only with the explicit approval of your EHS department, chemical incineration may be an option. This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber. This process must be carried out by trained personnel in a licensed facility.
What NOT to Do:
-
Do NOT dispose of this compound down the drain. This can lead to the contamination of water systems.
-
Do NOT dispose of this compound in the regular trash. As a research chemical, its environmental impact is not fully known, and it should not be sent to a landfill.
-
Do NOT mix this compound with incompatible waste materials. A general safety data sheet for a similar compound, fexofenadine (B15129) hydrochloride, indicates it should be kept away from strong oxidizing agents.[1]
Quantitative Data Summary
While specific quantitative data for this compound disposal is unavailable, the following table summarizes general parameters that are often considered in chemical waste disposal.
| Parameter | General Guideline |
| pH of Aqueous Solutions | If the compound is to be neutralized or dissolved in an aqueous solution for disposal (with EHS approval), the pH should typically be adjusted to a neutral range (6-8). |
| Concentration Limits | Concentration limits for disposal in any form will be determined by local regulations and the capabilities of the disposal facility. Consult your EHS department for specifics. |
| Container Requirements | Use chemically resistant, sealed containers. The specific type of container will be dictated by the physical state of the waste (solid, liquid) and EHS guidelines. |
Visualizing the Disposal Workflow
To aid in understanding the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these guidelines and prioritizing consultation with EHS professionals, researchers can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to laboratory safety and environmental stewardship. This final step in the research lifecycle is as critical as the discoveries made in the lab.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
